molecular formula C37H65NO12 B10765898 Pseudoerythromycin A enol ether

Pseudoerythromycin A enol ether

Cat. No.: B10765898
M. Wt: 715.9 g/mol
InChI Key: NMIWBQUQCOMGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pseudoerythromycin A enol ether is an aminoglycoside.

Properties

IUPAC Name

3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIWBQUQCOMGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Pseudoerythromycin A Enol Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether, a semi-synthetic macrolide, has emerged as a significant molecule of interest, not for its antibiotic properties, but as a crucial analytical standard in the stability studies of Erythromycin A. This technical guide provides an in-depth overview of the discovery and isolation of this compound. It details the synthetic pathway from its parent compound, Erythromycin A, outlines the experimental protocols for its formation and purification, and presents its key physicochemical properties in a structured format. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Erythromycin A, a widely used macrolide antibiotic, is known to degrade under various conditions. One of its key degradation products, formed under neutral to weakly alkaline conditions, is this compound. This compound is the result of a complex intramolecular rearrangement of the Erythromycin A molecule.[1] Unlike its precursor, this compound is devoid of antibiotic activity.[1] However, its importance lies in its role as a reference standard for monitoring the stability and degradation of Erythromycin A in pharmaceutical formulations.[1][2] This guide elucidates the discovery and the synthetic procedures for the isolation of this important analytical tool.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and use in analytical methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name (2R,3R,6R,8S)-7S-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-[(1R,2R)-1,2-dihydroxy-1-methylbutyl]-2,6,8,10R,12-pentamethyl-9R-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,13-dioxabicyclo[8.2.1]tridec-12-en-5-one[3]
Synonyms LY267108, Erythromycin EP Impurity F[3][4]
CAS Number 105882-69-7[1][2]
Molecular Formula C37H65NO12[1]
Molecular Weight 715.91 g/mol [5]
Appearance White solid[1]
Purity ≥98%[1][2]
Melting Point 122.2-122.5 °C
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility. Slightly soluble in chloroform.[1][6]
Storage -20°C[1]

Synthesis and Isolation

The preparation of this compound is a semi-synthetic process that proceeds in two main stages from the parent antibiotic, Erythromycin A.

Synthetic Pathway Overview

The overall synthetic pathway involves the conversion of Erythromycin A to an intermediate, Erythromycin A enol ether (also known as 8,9-anhydroerythromycin A 6,9-hemiketal). This intermediate is then subsequently rearranged to yield this compound.

G Erythromycin_A Erythromycin A Erythromycin_A_enol_ether Erythromycin A enol ether (8,9-anhydroerythromycin A 6,9-hemiketal) Erythromycin_A->Erythromycin_A_enol_ether  Step 1:  Acid-catalyzed  intramolecular  cyclization Pseudoerythromycin_A_enol_ether This compound Erythromycin_A_enol_ether->Pseudoerythromycin_A_enol_ether  Step 2:  Base-catalyzed  intramolecular  rearrangement

Figure 1: Synthetic pathway for this compound.
Experimental Protocols

The following protocols are based on methodologies described in the scientific literature.[7]

Step 1: Synthesis of Erythromycin A enol ether

Two primary methods have been reported for the synthesis of the intermediate, Erythromycin A enol ether.

  • Method A: Acetic Acid Treatment

    • Dissolve Erythromycin A in ice-cold glacial acetic acid.

    • Stir the solution at a low temperature (e.g., 0-5 °C) for a specified period. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) while maintaining a low temperature.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Erythromycin A enol ether.

  • Method B: Pyridine and Acetic Acid Treatment

    • Prepare a 3:1 mixture of pyridine and acetic acid.

    • Dissolve Erythromycin A in this mixture and heat at 70°C for 24 hours.

    • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent.

    • Work-up the organic phase as described in Method A to yield the crude product.

Step 2: Synthesis of this compound

  • Dissolve the crude Erythromycin A enol ether obtained from Step 1 in methanol.

  • Add potassium carbonate to the solution.

  • Reflux the mixture with heating. The reaction progress should be monitored by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Isolation and Purification

The crude this compound is purified by silica gel column chromatography.

  • Prepare a silica gel column packed in a suitable solvent system. A commonly used eluent is a mixture of chloroform, methanol, and aqueous ammonia.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of chloroform:methanol:aqueous ammonia (e.g., starting from 15:1:0.1 and gradually increasing the polarity).

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure this compound and concentrate under reduced pressure to yield the final product as a white solid.

G cluster_synthesis Synthesis cluster_purification Purification Erythromycin_A Erythromycin A Reaction_Step1 Step 1: Formation of Erythromycin A enol ether Erythromycin_A->Reaction_Step1 Reaction_Step2 Step 2: Rearrangement to Pseudoerythromycin A enol ether Reaction_Step1->Reaction_Step2 Crude_Product Crude Pseudoerythromycin A enol ether Reaction_Step2->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Pseudoerythromycin A enol ether Column_Chromatography->Pure_Product

Figure 2: Experimental workflow for the synthesis and isolation.

Characterization Data

The structural elucidation of this compound is typically confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR Characteristic signals corresponding to the macrolide ring protons and the sugar moieties.
¹³C NMR Resonances confirming the carbon framework of the rearranged macrolide and the enol ether functionality.
Mass Spectrometry Molecular ion peak consistent with the calculated molecular weight (m/z for [M+H]⁺).
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl, carbonyl, and ether functional groups.

Conclusion

The discovery and isolation of this compound represent a significant advancement in the analytical chemistry of macrolide antibiotics. While devoid of therapeutic activity itself, its role as a specific degradation product of Erythromycin A makes it an indispensable tool for quality control and stability assessment in the pharmaceutical industry. The synthetic and purification protocols detailed in this guide provide a comprehensive framework for its preparation, enabling researchers and drug development professionals to reliably obtain this critical analytical standard. Further research into the degradation pathways of erythromycins and the development of even more sensitive analytical methods will continue to be an important area of investigation.

References

Chemical and physical properties of Pseudoerythromycin A enol ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a semi-synthetic macrolide and a known degradation product of Erythromycin A.[1] This degradation occurs through a complex internal rearrangement under neutral to weakly alkaline conditions.[1] Specifically, the hydroxyl group at C6 and the ketone at C9 of erythromycin A form an internal enol ether, while the hydroxyl group at C11 attacks the lactone's carbonyl group. This process results in the contraction of the macrocycle from a 14-membered to an 11-membered ring.[1] While devoid of antibiotic activity, this compound serves as an important analytical standard in stability studies of Erythromycin A.[1] Recent research has also highlighted its potential biological activities, including the promotion of monocyte differentiation into macrophages. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with experimental protocols and a visualization of its role in a key biological pathway.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. The data has been compiled from various sources, and discrepancies in reported values, particularly for the melting point, have been noted.

Table 1: General and Chemical Properties

PropertyValueSource(s)
Chemical Name 3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one[2]
Synonyms LY267108[3]
CAS Number 105882-69-7[1][4][5]
Molecular Formula C₃₇H₆₅NO₁₂[1][2][4]
Molecular Weight 715.9 g/mol [1][2]
Source Semi-synthetic[1]
Appearance White solid[1]
Purity ≥98%[1][4]

Table 2: Physical and Spectroscopic Properties

PropertyValueSource(s)
Melting Point 133-138 °C[6]
Boiling Point Not available
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility.[1][7]
Storage -20°C[1]
¹H NMR Full assignments available in CD₃OD and CDCl₃[6][8][9][10]
¹³C NMR Full assignments available in CD₃OD and CDCl₃[6][8][9][10]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are crucial for its use as an analytical standard and in further research. The following sections provide methodologies based on available literature.

Synthesis of this compound

The synthesis of this compound involves the treatment of Erythromycin A enol ether with a carbonate base.[1] A general procedure is outlined below, based on a patent describing a similar synthesis.[11]

Materials:

  • Erythromycin A enol ether

  • Methanol

  • Potassium carbonate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Dissolve Erythromycin A enol ether in methanol.

  • Add potassium carbonate to the solution.

  • Reflux the mixture with heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Further purify the crude product using column chromatography.

Purification by High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, preparative high-performance liquid chromatography (HPLC) is a suitable method. The following is an illustrative protocol based on general purification strategies for similar pharmaceutical compounds.[12]

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Kromasil Si 60 column (or equivalent)

Mobile Phase:

  • A suitable solvent system such as hexane/acetone. The optimal gradient or isocratic conditions should be determined through analytical HPLC first.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.

  • Filter the sample solution to remove any particulate matter.

  • Inject the sample onto the preparative HPLC column.

  • Elute the compound using the optimized mobile phase conditions.

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 215 nm).

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of this compound. Full assignments for both ¹H and ¹³C NMR spectra have been reported in deuterated methanol (CD₃OD) and chloroform (CDCl₃).[6][8][9][10]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve a few milligrams of the purified compound in the appropriate deuterated solvent (CD₃OD or CDCl₃).

Data Acquisition:

  • Acquire standard one-dimensional ¹H and ¹³C NMR spectra.

  • For complete structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight and purity of this compound. The following is a general LC-MS method for the analysis of erythromycin and its degradation products.[13][14]

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

  • A C18 reversed-phase column (e.g., XTerra RP18) is often suitable.[14]

Mobile Phase:

  • A typical mobile phase consists of a mixture of acetonitrile, isopropanol, and an aqueous buffer such as ammonium acetate.[14] A gradient elution is commonly used to separate the components.

Procedure:

  • Prepare a dilute solution of the sample in the mobile phase.

  • Inject the sample into the LC-MS system.

  • Separate the components on the C18 column.

  • Detect the eluting compounds by both UV and mass spectrometry.

  • The mass spectrometer should be operated in positive ion mode to observe the protonated molecule [M+H]⁺.

Biological Activity and Signaling Pathway

This compound has been shown to promote the differentiation of monocytes into macrophages.[3][7] This process is a critical component of the immune response and tissue homeostasis.

Monocyte to Macrophage Differentiation Pathway

The differentiation of monocytes into macrophages is a complex process regulated by various cytokines and growth factors. The primary drivers are Macrophage Colony-Stimulating Factor (M-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[15] These factors bind to their respective receptors on the monocyte surface, initiating a cascade of intracellular signaling events that ultimately lead to changes in gene expression and the development of the macrophage phenotype. Key signaling pathways involved include the MAPK/ERK pathway.[16] While the precise mechanism of how this compound promotes this differentiation is not fully elucidated, it is known to be effective at a concentration of 10 µM.[3][7]

Monocyte_Differentiation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_outcome Cellular Outcome M-CSF M-CSF M-CSFR M-CSFR M-CSF->M-CSFR GM-CSF GM-CSF GM-CSFR GM-CSFR GM-CSF->GM-CSFR PseudoE_A_enol_ether Pseudoerythromycin A enol ether Monocyte Monocyte PseudoE_A_enol_ether->Monocyte Promotes differentiation RAS RAS M-CSFR->RAS GM-CSFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., IRF1, MAFB) ERK->Transcription_Factors Gene_Expression Gene Expression Changes Transcription_Factors->Gene_Expression Macrophage Macrophage Gene_Expression->Macrophage

Caption: Signaling pathway of monocyte to macrophage differentiation.

Conclusion

This compound is a chemically significant degradation product of Erythromycin A, serving as a valuable analytical standard. Its physical and chemical properties are well-documented, although some parameters like the melting point show slight variations across different sources. The provided experimental protocols, synthesized from the available literature, offer a foundation for its preparation and characterization. Furthermore, its emerging biological role in promoting monocyte to macrophage differentiation opens new avenues for research into its potential immunomodulatory effects. This technical guide provides a comprehensive resource for scientists and researchers working with this compound, facilitating its use in both analytical and biological investigations.

References

Pseudoerythromycin A enol ether CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

IdentifierValueSource
CAS Number 105882-69-7[1][2][3][4]
Molecular Formula C37H65NO12[1][2][3][4]
Synonyms LY267108[2]
Physicochemical PropertiesValueSource
Molecular Weight 715.9 g/mol [1][3]
Appearance White solid[1]
Purity >98%[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility.[1]
Storage -20°C[1]

Synthesis and Formation

Pseudoerythromycin A enol ether is a semi-synthetic derivative and a known degradation product of Erythromycin A. It is formed through a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions. This process involves the C6-OH group forming an internal enol ether with the C9 ketone of erythromycin, while the C11-OH group attacks the lactone's carbonyl group, resulting in the reduction of the macrocycle from a 14- to an 11-membered macrolide.[1]

A general synthetic pathway involves the following steps:

  • Treatment of Erythromycin A with ice-cold acetic acid to yield Erythromycin A enol ether.

  • Subsequent refluxing of the Erythromycin A enol ether in methanol with heating in the presence of potassium carbonate to produce this compound.[5]

G Erythromycin_A Erythromycin A Enol_Ether Erythromycin A enol ether Erythromycin_A->Enol_Ether ice-cold acetic acid Pseudoerythromycin This compound Enol_Ether->Pseudoerythromycin reflux in methanol, K2CO3

Caption: Synthetic pathway of this compound.

Biological Activity and Experimental Protocols

Promotion of Monocyte to Macrophage Differentiation

This compound has been shown to promote the differentiation of monocytes into macrophages.[2][6] One study demonstrated this effect at a concentration of 10 µM.[2]

Experimental Protocol: Monocyte Differentiation Assay

While the specific, detailed protocol from the original study by Yoshida et al. (2005) is not publicly available in its entirety, a general protocol for in-vitro differentiation of human peripheral blood mononuclear cell (PBMC)-derived monocytes into macrophages can be outlined as follows. This protocol is based on standard immunological methods.[7][8][9][10]

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

  • This compound (10 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS)

  • CD14 MicroBeads

  • MACS columns and separator

Procedure:

  • Monocyte Isolation: Isolate PBMCs from human buffy coats using Ficoll-Paque density gradient centrifugation. Further purify monocytes by positive selection using CD14 MicroBeads.

  • Cell Seeding: Seed the purified monocytes in a 24-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Differentiation Induction:

    • Control Group: Add human M-CSF to a final concentration of 50 ng/mL.

    • Test Group: Add human M-CSF (50 ng/mL) and this compound to a final concentration of 10 µM.

  • Incubation: Incubate the cells for 7 days at 37°C in a 5% CO2 humidified incubator. Replace the culture medium every 2-3 days with fresh medium containing the respective treatments.

  • Macrophage Characterization: After 7 days, assess macrophage differentiation by:

    • Morphology: Observing changes in cell morphology (increased size, adherence, and spreading) using light microscopy.

    • Flow Cytometry: Staining for macrophage-specific surface markers such as CD68 and CD163.

G cluster_start Monocyte Isolation cluster_culture Cell Culture & Differentiation cluster_analysis Analysis Buffy_Coat Human Buffy Coat PBMCs Isolate PBMCs (Ficoll Gradient) Buffy_Coat->PBMCs Monocytes Purify Monocytes (CD14+ Selection) PBMCs->Monocytes Seeding Seed Monocytes Monocytes->Seeding Treatment Add M-CSF ± This compound (10 µM) Seeding->Treatment Incubation Incubate for 7 days Treatment->Incubation Morphology Microscopy (Morphological Changes) Incubation->Morphology Flow_Cytometry Flow Cytometry (CD68, CD163 expression) Incubation->Flow_Cytometry

Caption: Experimental workflow for monocyte to macrophage differentiation assay.

Motilin Receptor Agonism

This compound acts as a motilin receptor agonist.[11][12][13] The motilin receptor is a G protein-coupled receptor found in the gastrointestinal tract that regulates motility.[13][14][15] Erythromycin and its derivatives, including the enol ether, mimic the action of the endogenous peptide motilin.[11][12]

Experimental Protocol: Motilin Receptor Binding Assay

A detailed experimental protocol for a motilin receptor binding assay is not available in the public domain. However, a general radioligand binding assay protocol to determine the affinity of a compound for the motilin receptor would typically involve the following steps.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human motilin receptor.

  • Radiolabeled motilin (e.g., [125I]-motilin).

  • This compound at various concentrations.

  • Binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled motilin, and varying concentrations of this compound in the binding buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled motilin).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the concentration of this compound to determine the inhibition constant (Ki), which reflects the affinity of the compound for the motilin receptor.

Analytical Methods

This compound is often used as an analytical standard for the stability studies of Erythromycin A.[1][4] Its presence as a degradation product can be monitored using techniques like High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a key derivative and degradation product of Erythromycin A with notable biological activities. Its role as a motilin receptor agonist and its ability to influence monocyte differentiation make it a compound of interest for researchers in gastroenterology and immunology. The provided information on its synthesis, biological activities, and analytical relevance serves as a foundational guide for professionals in drug development and scientific research. Further investigation into its specific mechanisms of action and detailed in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Formation Mechanism of Pseudoerythromycin A Enol Ether from Erythromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin A, a widely used macrolide antibiotic, is known for its instability, particularly in acidic environments. While its degradation under acidic conditions has been extensively studied, the formation of Pseudoerythromycin A enol ether represents a distinct transformation pathway that occurs under neutral to weakly alkaline conditions. This technical guide provides an in-depth exploration of the formation mechanism of this compound from erythromycin. It details the intricate intramolecular rearrangement, summarizes key quantitative data, provides illustrative diagrams of the chemical pathways, and outlines relevant experimental protocols.

Introduction

Erythromycin A's therapeutic efficacy is often compromised by its chemical instability. Under acidic conditions, such as those found in the stomach, it rapidly degrades into inactive forms like anhydroerythromycin A.[1][2][3][4] However, a different and equally significant transformation occurs in neutral to slightly alkaline aqueous solutions, leading to the formation of this compound.[1][5] This process is not a simple degradation but a complex intramolecular rearrangement resulting in a contracted macrolide ring.[5] Understanding this mechanism is crucial for the development of stable erythromycin formulations and for the synthesis of related novel macrolide structures.

The Formation Mechanism: A Step-by-Step Analysis

The conversion of Erythromycin A to this compound is a sophisticated intramolecular process that involves two key stages: the formation of an enol ether intermediate and a subsequent translactonization leading to ring contraction.

Stage 1: Formation of Erythromycin A Enol Ether

Under neutral to weakly alkaline conditions, the process is initiated by the formation of an internal enol ether. This involves the hydroxyl group at the C6 position of the aglycone ring attacking the C9 ketone.[5] This reaction is distinct from the acid-catalyzed degradation pathway.

Stage 2: Translactonization and Ring Contraction

Following the formation of the enol ether, a more profound structural change occurs. The hydroxyl group at the C11 position attacks the carbonyl group of the lactone at C1.[5] This nucleophilic attack results in the cleavage of the original 14-membered lactone ring and the formation of a new, more stable 11-membered lactone ring.[5] This translactonization is the defining step in the formation of the "pseudo" structure.

The overall transformation can be summarized as a complex internal rearrangement where the initial 14-membered macrolide ring of erythromycin is converted into a more compact 11-membered ring structure.[5]

Chemical Structures and Properties

A clear understanding of the key molecules involved is essential. The table below summarizes their physical and chemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
Erythromycin A C37H67NO13733.9White crystalline powder114-07-8
Erythromycin A Enol Ether C37H65NO12715.9White solid33396-29-1[6]
This compound C37H65NO12715.9White solid[1]105882-69-7[1]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of these compounds. The following table presents key spectroscopic data for this compound.

Spectroscopic Data for this compound
Molecular Formula C37H65NO12[1]
Molecular Weight 715.9 g/mol [1][7]
Monoisotopic Mass 715.45067651 Da[7]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility.[1]
Storage -20°C[1]
Purity >98%[1]

Visualizing the Transformation

The following diagrams, generated using Graphviz, illustrate the reaction pathway and a general experimental workflow.

G Reaction Pathway from Erythromycin A to this compound ErythromycinA Erythromycin A (14-membered ring) EnolEther Erythromycin A Enol Ether ErythromycinA->EnolEther  Neutral to weakly  alkaline conditions (C6-OH attacks C9 ketone) PseudoEnolEther This compound (11-membered ring) EnolEther->PseudoEnolEther  Translactonization (C11-OH attacks C1 lactone)

Caption: Reaction pathway from Erythromycin A.

G General Experimental Workflow for Synthesis Start Start with Erythromycin A Enol Ether Reaction React with Carbonate (e.g., K2CO3) in a suitable solvent (e.g., methanol) Start->Reaction Purification Purification of the product (e.g., chromatography) Reaction->Purification Analysis Characterization of This compound (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for synthesis.

Experimental Protocols

While detailed kinetic studies on the direct conversion of erythromycin to its pseudo enol ether derivative under neutral to alkaline conditions are not extensively reported, a synthetic route from the intermediate, erythromycin A enol ether, has been described.[5]

Objective: To synthesize this compound from Erythromycin A enol ether.

Materials:

  • Erythromycin A enol ether

  • Potassium carbonate (or other suitable carbonate)

  • Methanol (or other suitable solvent)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Dissolution: Dissolve Erythromycin A enol ether in a suitable solvent such as methanol.

  • Reaction Initiation: Add a carbonate, for instance, potassium carbonate, to the solution. The carbonate acts as a base to facilitate the intramolecular rearrangement.

  • Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature. The optimal temperature and reaction time need to be determined empirically, but refluxing in methanol is a common practice.

  • Monitoring the Reaction: The progress of the reaction should be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the crude product is isolated. This may involve filtration to remove the carbonate, followed by evaporation of the solvent. The crude product is then purified, typically by column chromatography, to yield pure this compound.

  • Characterization: The identity and purity of the final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

The formation of this compound from erythromycin is a fascinating and complex intramolecular rearrangement that occurs under neutral to weakly alkaline conditions. This transformation, involving the formation of an enol ether intermediate followed by a translactonization and ring contraction, highlights the rich chemistry of macrolide antibiotics. A thorough understanding of this mechanism is paramount for the rational design of more stable and effective erythromycin derivatives and for the synthesis of novel macrolide-based therapeutic agents. Further research focusing on the kinetics and optimization of this reaction will be invaluable to the fields of medicinal chemistry and drug development.

References

The Biological Significance of Pseudoerythromycin A Enol Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether, a well-documented degradation product of the macrolide antibiotic Erythromycin A, has long been considered biologically inert in terms of antimicrobial activity.[1][2][3][4][5] However, emerging research has unveiled specific and significant biological effects, indicating a potential for this compound beyond its use as a mere analytical standard. This technical guide provides a comprehensive overview of the known biological significance of this compound, detailing its effects on monocyte differentiation and gastrointestinal motility. It includes a summary of quantitative data, detailed experimental methodologies derived from published literature, and visualizations of relevant pathways and workflows to support further research and development.

Introduction

This compound (also known as LY267108) is a semi-synthetic macrolide formed through a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions.[1][3] This process involves the formation of an internal enol ether between the C6-hydroxyl group and the C9-ketone, followed by a translactonization where the C11-hydroxyl group attacks the lactone carbonyl, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring.[1] While devoid of the antibacterial properties characteristic of its parent compound, this compound exhibits distinct biological activities that are of growing interest to the scientific community.[2][4] This guide will explore these activities in detail.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 105882-69-7[1]
Molecular Formula C37H65NO12[1]
Molecular Weight 715.9 g/mol [1]
Appearance White solid[1]
Purity >98%[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility.[1]
Storage -20°C[1]

Biological Activities and Quantitative Data

This compound has demonstrated two primary biological activities of note: the promotion of monocyte differentiation and the modulation of lower esophageal sphincter (LES) pressure.

Immunomodulatory Effects: Promotion of Monocyte Differentiation

This compound has been shown to promote the differentiation of monocytes into macrophages.[4] This immunomodulatory effect is significant as macrophages play a crucial role in both innate and adaptive immunity, as well as in tissue homeostasis and repair. The quantitative data available for this activity is summarized in Table 2.

Biological EffectCell Line/ModelConcentrationObserved EffectReference
Promotion of monocyte to macrophage differentiationHuman monocytoid cell line10 µMPromotes differentiation[4]
Gastrointestinal Effects: Increase in Lower Esophageal Sphincter (LES) Pressure

In preclinical studies, this compound has been observed to increase the pressure of the lower esophageal sphincter in feline models.[2] This effect is noteworthy for its potential therapeutic implications in conditions such as gastroesophageal reflux disease (GERD). A summary of the qualitative findings is presented in Table 3.

Biological EffectAnimal ModelKey FindingsReference
Increased Lower Esophageal Sphincter (LES) PressureCat- Increased basal LES pressure.- Did not alter LES relaxation in response to a swallow.- Increased LES pressure in animals with experimentally lowered basal LES pressure.[2]

Proposed Mechanisms of Action

While the precise signaling pathways for this compound are not fully elucidated, inferences can be drawn from the known mechanisms of erythromycin and its analogues.

Monocyte to Macrophage Differentiation

The immunomodulatory effects of macrolides are thought to be mediated, in part, through the MAPK-NF-κB signaling pathway. It is plausible that this compound influences this pathway, leading to the observed promotion of monocyte differentiation. A proposed logical workflow for investigating this effect is depicted below.

G Workflow for Monocyte Differentiation Assay cluster_0 Cell Culture and Treatment cluster_1 Analysis of Differentiation A Isolate human peripheral blood mononuclear cells (PBMCs) B Culture monocytes in RPMI-1640 medium with 10% FBS A->B C Treat monocytes with 10 µM this compound B->C D Incubate for 7 days C->D E Assess cell morphology (adherence and spreading) D->E F Analyze macrophage-specific surface markers (e.g., CD71) by flow cytometry D->F G Measure production of cytokines (e.g., IL-8) by ELISA D->G G Proposed Signaling Pathway for Increased LES Pressure Pseudo This compound MotilinR Motilin Receptor on Smooth Muscle Cells Pseudo->MotilinR Cholinergic Cholinergic Pathway Activation MotilinR->Cholinergic ACh Acetylcholine Release Cholinergic->ACh Contraction LES Smooth Muscle Contraction ACh->Contraction Pressure Increased LES Pressure Contraction->Pressure

References

Commercial Suppliers and Technical Guide for Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of commercially available Pseudoerythromycin A enol ether, including its synthesis, biological activities, and associated signaling pathways.

Commercial Availability

This compound (CAS No. 105882-69-7) is available from several commercial suppliers as a research chemical. It is primarily used as an analytical standard for erythromycin A stability studies and for research into its biological effects.[1][2] The table below summarizes key information from various suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)Additional Notes
Clearsynth CS-T-60670Not specifiedInquireInquireProvided with a Certificate of Analysis.
Santa Cruz Biotechnology sc-214631≥98%InquireInquireAnalytical standard.[2]
USP 1A08380Not specified25 mg$1,250.00Pharmaceutical Analytical Impurity.
TOKU-E P057High Purity5 mg$492.50EvoPure grade.[3]
Cayman Chemical 15508≥98%1 mg, 5 mg$148.00 (1mg), $442.00 (5mg)
Invivochem V3498≥98%5 mg, 10 mg, 50 mgInquire
Bioaustralis BIA-P1349>98%1 mg, 5 mgInquire[1]
ChemScene CS-0043200≥98%5 mg, 10 mg, 50 mg, 100 mgInquire

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

This compound is a semi-synthetic macrolide, prepared from Erythromycin A. The synthesis is a two-step process involving the formation of an enol ether followed by a translactonization reaction.

Experimental Protocol: Synthesis

Step 1: Synthesis of Erythromycin A 6,9-enol ether

  • Dissolve Erythromycin A in glacial acetic acid.

  • Stir the solution at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as chloroform or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Erythromycin A 6,9-enol ether.

  • The crude product can be purified by silica gel column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified Erythromycin A 6,9-enol ether in methanol.

  • Add potassium carbonate to the solution.

  • Reflux the mixture with heating. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by silica gel column chromatography to yield this compound.

Biological Activities and Experimental Protocols

This compound exhibits distinct biological activities, including the promotion of monocyte to macrophage differentiation and agonism at the motilin receptor, leading to effects on gastrointestinal motility.

Promotion of Monocyte to Macrophage Differentiation

This compound has been shown to promote the differentiation of monocytes into macrophages.[4]

Experimental Protocol: In Vitro Monocyte Differentiation Assay

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Isolate monocytes from PBMCs by plastic adherence. Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and M-CSF.

  • Treatment: Treat the cultured monocytes with this compound at a concentration of 10 µM.[4][5] A vehicle control (e.g., DMSO) should be run in parallel.

  • Differentiation Assessment: After a suitable incubation period (e.g., 7 days), assess macrophage differentiation. This can be done by:

    • Morphological Analysis: Observing changes in cell morphology, such as increased size and adherence, using light microscopy.

    • Flow Cytometry: Staining the cells with fluorescently labeled antibodies against macrophage-specific surface markers (e.g., CD68, CD80, CD86, CD163) and analyzing the cell populations using a flow cytometer.

    • Functional Assays: Evaluating the phagocytic activity of the differentiated cells using commercially available phagocytosis assay kits.

Motilin Receptor Agonism and Effect on Lower Esophageal Sphincter

This compound acts as an agonist at the motilin receptor, a G protein-coupled receptor (GPCR) that regulates gastrointestinal motility.[6][7][8] This activity can lead to an increase in lower esophageal sphincter (LES) pressure.

Experimental Protocol: Measurement of Lower Esophageal Sphincter Pressure (In Vivo Model)

This protocol is adapted from general procedures for measuring LES pressure in animal models such as cats or dogs.

  • Animal Preparation: Anesthetize the animal according to approved institutional animal care and use committee protocols.

  • Manometry Catheter Placement: Pass a water-perfused manometry catheter with multiple recording orifices through the esophagus and into the stomach.

  • Baseline Measurement: Slowly withdraw the catheter across the gastroesophageal junction to record baseline LES pressure.

  • Drug Administration: Administer this compound intravenously at various doses.

  • Post-treatment Measurement: Continuously record the LES pressure after drug administration to determine the effect of the compound.

  • Data Analysis: Analyze the manometric tracings to quantify the change in LES pressure from baseline.

Signaling Pathways

Motilin Receptor Signaling

The binding of this compound to the motilin receptor initiates a downstream signaling cascade primarily through Gq and G13 proteins.[9]

Motilin_Receptor_Signaling PAEE Pseudoerythromycin A enol ether MR Motilin Receptor (GPCR) PAEE->MR Gq Gαq MR->Gq G13 Gα13 MR->G13 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G13->RhoA PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction ROCK Rho-kinase (ROCK) RhoA->ROCK ROCK->Contraction

Caption: Motilin Receptor Signaling Pathway.

Activation of the Gq protein leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The G13 protein activates the RhoA/Rho-kinase pathway. Together, these events lead to smooth muscle contraction.[9]

Monocyte Differentiation Signaling

The precise signaling pathway by which this compound promotes monocyte to macrophage differentiation is not yet fully elucidated. Further research is required to identify the specific receptors and downstream signaling molecules involved in this process.

Monocyte_Differentiation_Workflow Monocytes Human PBMCs (Monocytes) PAEE_treatment Pseudoerythromycin A enol ether (10 µM) Monocytes->PAEE_treatment Incubation Incubation (e.g., 7 days) PAEE_treatment->Incubation Macrophages Differentiated Macrophages Incubation->Macrophages Analysis Analysis: - Morphology - Surface Markers (Flow Cytometry) - Phagocytosis Assay Macrophages->Analysis

Caption: Experimental Workflow for Monocyte Differentiation.

References

Navigating the Safe Handling of Pseudoerythromycin A Enol Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for Pseudoerythromycin A enol ether is paramount to ensure a safe laboratory environment and maintain the integrity of experimental data. This technical guide provides an in-depth overview of the known safety data, handling procedures, and emergency protocols for this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is the first step in safe handling.

PropertyValueSource
CAS Number 105882-69-7[2]
Molecular Formula C₃₇H₆₅NO₁₂[2]
Molecular Weight 715.91 g/mol [2]
Appearance White solid[2]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Slightly soluble in methanol and chloroform.[2]
Storage Temperature -20°C[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard classification.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling procedures and the use of appropriate personal protective equipment are critical to minimize exposure risk.

Engineering Controls:
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear protective gloves (e.g., nitrile rubber).

    • Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

The following diagram illustrates the general workflow for the safe handling of this compound.

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up Exposure Accidental Exposure Occurs Remove Remove from Exposure Source Exposure->Remove Immediate FirstAid Administer First Aid Remove->FirstAid Decontaminate Decontaminate as Necessary FirstAid->Decontaminate SeekMedical Seek Medical Attention Decontaminate->SeekMedical ReportIncident Report Incident to Supervisor SeekMedical->ReportIncident

References

Pseudoerythromycin A Enol Ether: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a significant degradation product of the macrolide antibiotic Erythromycin A. Formed under neutral to weakly alkaline conditions, it represents a structural rearrangement of the parent molecule. While devoid of notable antibiotic activity, its study is crucial for understanding the stability and degradation pathways of erythromycin-based therapeutics.[1][2] Furthermore, emerging research has indicated specific biological activities of this compound, suggesting potential pharmacological relevance beyond its role as a degradation product.

This technical guide provides a comprehensive review of the current state of research on this compound, consolidating available data on its physicochemical properties, synthesis, and biological effects. It is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a white solid with good solubility in ethanol, methanol, DMF, and DMSO.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 105882-69-7[1][2][3][4][5]
Molecular Formula C37H65NO12[1][2][3][4][5]
Molecular Weight 715.9 g/mol [1][2][3]
Appearance White solid[1]
Purity >98%[1]
Storage -20°C[1]
Solubility Soluble in ethanol, methanol, DMF, DMSO. Good water solubility.[1]

Synthesis and Formation

This compound is formed from Erythromycin A through a complex internal rearrangement in neutral to weakly alkaline environments.[1][2] The synthetic route involves the initial conversion of Erythromycin A to its enol ether, which then undergoes a reaction with a carbonate to yield this compound.[1][2]

Experimental Workflow for Synthesis

Erythromycin_A Erythromycin A Enol_Ether Erythromycin A Enol Ether Erythromycin_A->Enol_Ether  Acidic  Conditions Pseudoerythromycin This compound Enol_Ether->Pseudoerythromycin  Carbonate  (Neutral to Alkaline pH) Purification Purification (e.g., Chromatography) Pseudoerythromycin->Purification

A generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Despite lacking antibiotic properties, this compound exhibits distinct biological activities.

Effect on Lower Esophageal Sphincter (LES)

Studies in feline models have demonstrated that this compound increases the pressure of the lower esophageal sphincter.[6] This effect is thought to be mediated through a motilin-like agonist activity, similar to its parent compound, erythromycin.[7][8] Erythromycin and its derivatives are known to bind to the motilin receptor, stimulating gastrointestinal motility.[8][9][10]

The binding of this compound to the motilin receptor on smooth muscle cells of the LES is hypothesized to initiate a signaling cascade leading to muscle contraction. This is a putative pathway based on the known mechanism of motilin agonists.

cluster_cell LES Smooth Muscle Cell Pseudoerythromycin Pseudoerythromycin A Enol Ether Motilin_Receptor Motilin Receptor (GPCR) Pseudoerythromycin->Motilin_Receptor Binds G_Protein Gq/11 Motilin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Contraction Muscle Contraction Ca_release->Contraction PKC->Contraction Phosphorylates Contractile Proteins

A putative signaling pathway for this compound-induced LES contraction.
Promotion of Monocyte to Macrophage Differentiation

This compound has been shown to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[4] This suggests a potential role in modulating immune responses. The precise mechanism and signaling pathway for this effect have not been elucidated for this compound. However, the general process of monocyte-to-macrophage differentiation involves a complex interplay of transcription factors and cell surface marker expression.

A typical in vitro protocol to assess the effect of a compound on monocyte-to-macrophage differentiation is outlined below.

PBMC_Isolation Isolate PBMCs from whole blood Monocyte_Selection Select Monocytes (e.g., by adherence) PBMC_Isolation->Monocyte_Selection Culture Culture Monocytes Monocyte_Selection->Culture Treatment Treat with Pseudoerythromycin A Enol Ether (10 µM) Culture->Treatment Incubation Incubate for several days Treatment->Incubation Analysis Analyze Macrophage Differentiation (Morphology, Surface Markers) Incubation->Analysis

A general workflow for assessing monocyte-to-macrophage differentiation.

Quantitative Data Summary

Currently, there is a paucity of publicly available quantitative data regarding the biological activity of this compound. The table below summarizes the available information.

Biological EffectSystemConcentration / DoseResultReference
Lower Esophageal Sphincter PressureAnesthetized CatsNot SpecifiedIncrease in LES pressure[6]
Monocyte to Macrophage DifferentiationIn vitro (Human)10 µMPromotes differentiation[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively reported in the literature. The following sections provide generalized methodologies based on standard laboratory practices for similar compounds.

General Protocol for In Vitro Monocyte to Macrophage Differentiation

This protocol outlines a general procedure for inducing the differentiation of human peripheral blood monocytes into macrophages and can be adapted to test the effects of compounds like this compound.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Monocyte Isolation: Plate PBMCs in a culture flask and allow monocytes to adhere for 1-2 hours at 37°C. Wash away non-adherent cells.

  • Cell Culture and Treatment: Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF. Add this compound to the desired final concentration (e.g., 10 µM).

  • Incubation: Incubate the cells for 6-7 days, with a media change on day 3 or 4.

  • Assessment of Differentiation: Analyze the cells for macrophage-specific markers (e.g., CD68, CD163) by flow cytometry or immunofluorescence, and observe for morphological changes characteristic of macrophages (increased size, granularity, and adherence).

Conclusion and Future Directions

This compound, while primarily known as a degradation product of Erythromycin A, possesses distinct biological activities that warrant further investigation. Its ability to increase lower esophageal sphincter pressure and promote monocyte-to-macrophage differentiation suggests potential therapeutic applications. However, the current body of research is limited. Future studies should focus on:

  • Elucidating the precise signaling pathways involved in its biological effects.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies.

  • Performing comprehensive spectroscopic analysis to provide a complete dataset for analytical reference.

  • Developing and publishing detailed, reproducible protocols for its synthesis and biological assays.

A deeper understanding of this compound will not only be valuable for the development of more stable erythromycin-based drugs but may also unveil novel therapeutic opportunities.

References

Methodological & Application

Synthesis Protocol for Pseudoerythromycin A Enol Ether: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the semi-synthesis of Pseudoerythromycin A enol ether, a significant derivative of Erythromycin A. This compound is valuable as an analytical standard in stability studies of erythromycin and as a scaffold for the development of novel macrolide antibiotics with modified biological activities. The synthesis is a two-step process commencing with the acid-catalyzed formation of Erythromycin A enol ether, followed by a base-induced translactonization to yield the target compound. This document outlines the reaction conditions, purification methods, and analytical characterization, supported by a summary of quantitative data and a visual workflow diagram.

Introduction

Erythromycin A is a widely used macrolide antibiotic; however, its instability in acidic conditions and the emergence of bacterial resistance have necessitated the development of semi-synthetic derivatives. This compound is a key derivative formed through a translactonization rearrangement of Erythromycin A enol ether. This process results in a structural modification of the macrolide ring, which can lead to altered biological properties. Understanding the synthesis of this derivative is crucial for the exploration of new antibiotic candidates and for analytical purposes in drug stability testing. This protocol details a reliable method for the preparation of this compound from Erythromycin A.

Data Presentation

ParameterStep 1: Erythromycin A Enol Ether FormationStep 2: this compound Formation
Starting Material Erythromycin AErythromycin A enol ether
Reagents Acetic AcidPotassium Carbonate, Methanol
Solvent Acetic AcidMethanol
Temperature Ice-cold (approx. 0-5 °C)Reflux
Reaction Time Not Specified in available literatureNot Specified in available literature
Product Erythromycin A enol etherThis compound
Yield Not Specified in available literatureNot Specified in available literature
Molecular Formula C37H65NO12C37H65NO12
Molecular Weight 715.9 g/mol 715.9 g/mol
Appearance White solidWhite powder[1]
Purity >98% (Commercially available standard)>98% (Commercially available standard)[2]
Melting Point Not Specified116-118 °C[1]

Experimental Protocols

Materials and Equipment
  • Erythromycin A

  • Glacial Acetic Acid

  • Potassium Carbonate (anhydrous)

  • Methanol (anhydrous)

  • Dichloromethane

  • Sodium Sulfate (anhydrous)

  • Silica gel for column chromatography

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and developing chamber

Step 1: Synthesis of Erythromycin A Enol Ether

The synthesis of the intermediate, Erythromycin A enol ether, is achieved through an acid-catalyzed intramolecular reaction.[1]

  • Reaction Setup: In a round-bottom flask, dissolve Erythromycin A in ice-cold glacial acetic acid. The flask should be kept in an ice bath to maintain the low temperature.

  • Reaction Execution: Stir the solution vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is carefully neutralized and extracted with a suitable organic solvent such as dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude Erythromycin A enol ether. Further purification can be achieved by silica gel column chromatography if necessary.

Step 2: Synthesis of this compound

The final product is obtained via a base-catalyzed translactonization of the Erythromycin A enol ether intermediate.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the Erythromycin A enol ether obtained from Step 1 in anhydrous methanol.

  • Reaction Execution: Add anhydrous potassium carbonate to the solution. Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography. A typical mobile phase for purification is a mixture of chloroform, methanol, and aqueous ammonia (e.g., 15:1:0.1 v/v/v).[1]

  • Characterization: The purified this compound is obtained as a white powder.[1] Characterization can be performed using techniques such as Infrared (IR) spectroscopy and melting point determination. The reported melting point is 116-118 °C.[1]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Erythromycin A Enol Ether Formation cluster_step2 Step 2: this compound Formation cluster_purification Purification ErythromycinA Erythromycin A Reaction1 Reaction with ice-cold Acetic Acid ErythromycinA->Reaction1 EnolEther Erythromycin A Enol Ether Reaction1->EnolEther Reaction2 Reflux with K2CO3 in Methanol EnolEther->Reaction2 Pseudoerythromycin Pseudoerythromycin A Enol Ether Reaction2->Pseudoerythromycin Purification Silica Gel Chromatography Pseudoerythromycin->Purification FinalProduct Characterized Pseudoerythromycin A Enol Ether Purification->FinalProduct Final Product

Caption: Workflow for the synthesis of this compound.

References

Application Note: Quantification of Pseudoerythromycin A Enol Ether using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Pseudoerythromycin A enol ether, a significant degradation product of Erythromycin A. Erythromycin A is a macrolide antibiotic that is susceptible to degradation, particularly in acidic and alkaline conditions, leading to the formation of various impurities that can affect its efficacy and safety.[1] this compound is formed under neutral to weakly alkaline conditions through a complex internal rearrangement.[2] As an inactive byproduct, its monitoring is crucial for the quality control of Erythromycin A drug substances and products. This protocol provides a validated HPLC method using this compound as a reference standard, ensuring reliable impurity profiling.

Principle

This method employs reverse-phase chromatography to separate Erythromycin A from its related impurities, including this compound. The separation is achieved on a C18 stationary phase with a gradient elution system composed of a phosphate buffer and an organic modifier (acetonitrile). The column temperature is elevated to improve peak shape and resolution. Detection is performed using an ultraviolet (UV) detector at 215 nm, where erythromycin and its related compounds exhibit adequate absorbance.[3][4][5] Quantification is based on the external standard method, where the peak area of this compound in a sample is compared to the peak area of a certified reference standard of known concentration.

Materials and Reagents

  • Reference Standard: this compound analytical standard (≥95% purity).[6] Store at -20°C.[2][7][8]

  • API/Sample: Erythromycin A drug substance or drug product.

  • Chemicals:

    • Di-potassium hydrogen phosphate (K₂HPO₄), analytical grade.

    • Ortho-phosphoric acid (H₃PO₄), analytical grade.

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or purified to 18.2 MΩ·cm.

    • Methanol, HPLC grade.

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and chromatographic conditions for the analysis.

ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV/DAD Detector
Column Waters X-Terra RP18, 250 mm x 4.6 mm, 3.5 µm
Mobile Phase A Buffer:Acetonitrile:Water (5:35:60, v/v/v). Buffer: 35g K₂HPO₄ in 1000 mL water, pH adjusted to 7.0 with H₃PO₄.[3][5]
Mobile Phase B Buffer:Water:Acetonitrile (5:45:50, v/v/v). Same buffer as Mobile Phase A.[3][5]
Flow Rate 1.0 mL/min[3][5]
Gradient Program See Table 2
Column Temperature 65°C[3][5]
Detector Wavelength 215 nm[3][4][5]
Injection Volume 100 µL[3][5]
Sample Temperature 10°C[3]

Table 1: HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
01000
451000
470100
630100
651000
701000

Table 2: Gradient Elution Program [3][4][5]

Preparation of Solutions

4.1. Mobile Phase Preparation

  • Buffer Solution (pH 7.0): Dissolve 35.0 g of di-potassium hydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with diluted ortho-phosphoric acid. Filter through a 0.45 µm membrane filter before use.[3][5]

  • Mobile Phase A: Mix the Buffer solution, acetonitrile, and water in the ratio of 5:35:60 (v/v/v). Degas before use.

  • Mobile Phase B: Mix the Buffer solution, water, and acetonitrile in the ratio of 5:45:50 (v/v/v). Degas before use.

4.2. Standard Solution Preparation

  • Reference Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with Mobile Phase A.

  • Working Standard Solution (approx. 1.0 µg/mL): Further dilute the stock solution with Mobile Phase A to achieve the final concentration. This concentration is suitable for system suitability and quantification at typical reporting thresholds.

4.3. Sample Solution Preparation

  • Erythromycin Sample Solution (approx. 2000 µg/mL): Accurately weigh an amount of Erythromycin sample equivalent to 100 mg of Erythromycin A into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Sonication may be required to ensure complete dissolution.

Experimental Protocols

The logical workflow for the analysis is outlined below.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage Sol_Prep Prepare Mobile Phases, Standard, and Sample Solutions Equilibrate Equilibrate HPLC System with Mobile Phase A Sol_Prep->Equilibrate SST_Inject Perform System Suitability Test (SST) (Inject Working Standard) Equilibrate->SST_Inject Sample_Inject Inject Blank (Mobile Phase A), Standard, and Sample Solutions SST_Inject->Sample_Inject Integrate Integrate Chromatograms Sample_Inject->Integrate Identify Identify this compound by Retention Time (RT) Comparison Integrate->Identify Quantify Quantify Peak Area and Calculate Concentration Identify->Quantify Report Generate Final Report Quantify->Report G Start Analyze Chromatograms from Standard and Sample RT_Standard Determine Retention Time (RT) of Reference Standard Peak Start->RT_Standard RT_Sample Find Corresponding Peak in Sample Chromatogram Start->RT_Sample Compare Is RT_Sample ≈ RT_Standard (within ±2%)? RT_Standard->Compare RT_Sample->Compare Positive_ID Peak Identified as This compound Compare->Positive_ID Yes Negative_ID Peak is NOT This compound Compare->Negative_ID No

References

Application Notes and Protocols for Chromatographic Analysis of Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pseudoerythromycin A enol ether is a significant degradation product of erythromycin A, formed under neutral to weakly alkaline conditions through a complex internal rearrangement.[1] In this process, the C6-OH group forms an internal enol ether with the C9 ketone of erythromycin, and the C11-OH group attacks the lactone carbonyl, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring.[1] Although devoid of antibiotic activity, this compound serves as a critical analytical standard for stability studies of erythromycin A.[1] This document provides detailed protocols for the laboratory-scale preparation of this compound and its subsequent analysis using high-performance liquid chromatography (HPLC).

Physicochemical and Chromatographic Data

A summary of the key physicochemical properties and typical chromatographic parameters for this compound is presented in the table below.

ParameterValueReference
CAS Number 105882-69-7[1][2]
Molecular Formula C37H65NO12[1][2]
Molecular Weight 715.9 g/mol [1][2]
Appearance White solid[1]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility.[1]
Purity (Typical for standards) >98% or ≥90% (HPLC)[1][3][4][5]
Storage -20°C[1]
HPLC Column C18 Polymeric or similar[6]
Mobile Phase Example 0.02 M Potassium Phosphate Dibasic Buffer (pH 9) : Acetonitrile (60:40)[6]
Flow Rate 1.0 mL/min[6][7][8]
Column Temperature 50°C[7][8][9]
UV Detection Wavelength 205 nm or 210 nm[6][7][8]

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthetic conversion of erythromycin A to this compound. The process involves two main steps: the formation of the erythromycin A enol ether, followed by a base-catalyzed rearrangement.[10]

Materials:

  • Erythromycin A

  • Acetic Acid (ice-cold)

  • Methanol

  • Potassium Carbonate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Formation of Erythromycin A Enol Ether:

    • Dissolve Erythromycin A in ice-cold acetic acid.

    • Stir the reaction mixture while maintaining a low temperature.

    • Monitor the reaction progress by a suitable method (e.g., TLC) until the starting material is consumed.

    • Upon completion, carefully neutralize the reaction mixture and extract the erythromycin A enol ether using an appropriate organic solvent.

    • Remove the solvent under reduced pressure to obtain the crude enol ether.

  • Rearrangement to this compound:

    • Dissolve the crude erythromycin A enol ether in methanol in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.[10]

    • Continue refluxing until the rearrangement is complete (monitor by TLC or HPLC).

    • After cooling to room temperature, filter the mixture to remove the potassium carbonate.

    • Evaporate the methanol to yield the crude this compound.

    • The crude product can be further purified by column chromatography.

Protocol 2: Chromatographic Analysis of this compound

This protocol outlines a reverse-phase HPLC method for the analysis of this compound, suitable for purity assessment and quantification in stability studies.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: C18 Polymeric column (e.g., Waters XTerra® RP18, Agilent Zorbax Extend-C18).[6][7]

  • Mobile Phase: A mixture of 0.02 M potassium phosphate dibasic buffer (pH adjusted to 9.0 with potassium hydroxide) and acetonitrile in a 60:40 (v/v) ratio.[6] Alternatively, a mobile phase of 0.01 M dibasic sodium phosphate buffer (pH 10.3) and acetonitrile can be used.[7][8]

  • Flow Rate: 1.0 mL/min.[6][7][8]

  • Column Temperature: 50°C.[7][8][9]

  • Detection Wavelength: 205 nm.[6]

  • Injection Volume: 20 µL (can be optimized).

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample by using the calibration curve.

Visualizations

Preparation_and_Analysis_Workflow cluster_prep Preparation of this compound cluster_analysis Chromatographic Analysis EryA Erythromycin A Step1 Treat with ice-cold Acetic Acid EryA->Step1 EnolEther Erythromycin A Enol Ether Step1->EnolEther Step2 Reflux with K2CO3 in Methanol EnolEther->Step2 PseudoEnolEther This compound (Crude) Step2->PseudoEnolEther Purification Purification (e.g., Column Chromatography) PseudoEnolEther->Purification PureProduct Pure this compound Purification->PureProduct SamplePrep Sample Preparation (Dissolve and Filter) PureProduct->SamplePrep Use as Analytical Standard HPLC HPLC Analysis (RP-C18, high pH) SamplePrep->HPLC Data Data Acquisition and Analysis HPLC->Data

Caption: Workflow for the preparation and chromatographic analysis of this compound.

Chromatographic_Analysis_Logic cluster_instrument HPLC System cluster_data Data Processing Pump Pump (Mobile Phase Delivery) Column C18 Column (Separation) Pump->Column Injector Autosampler (Sample Injection) Injector->Column Detector UV Detector (Detection) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Sample Prepared Sample Sample->Injector Standard Reference Standard Standard->Injector Standard->Calibration

Caption: Logical flow of the HPLC analysis for this compound.

References

Application Notes and Protocols: Macrophage Differentiation Assay Using Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro macrophage differentiation assay utilizing Pseudoerythromycin A enol ether. Macrophages, key players in the innate immune system, exhibit plasticity and can differentiate into various functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2) macrophages. The modulation of macrophage differentiation is a critical area of research in immunology and drug development for inflammatory diseases, cancer, and tissue repair. This compound, a derivative of the macrolide antibiotic erythromycin, has been identified as a promoter of monocyte differentiation into macrophages.[1][2] This protocol outlines the necessary steps to culture human monocytic cell lines (THP-1) or primary human monocytes, induce their differentiation using this compound, and subsequently analyze the resulting macrophage phenotype through flow cytometry and cytokine secretion analysis.

Introduction

Macrophages are essential for tissue homeostasis, host defense, and the resolution of inflammation. Their functional phenotype is not fixed and can be modulated by the local microenvironment. Classically activated (M1) macrophages are typically induced by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS) and are characterized by the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3] Conversely, alternatively activated (M2) macrophages, stimulated by cytokines like IL-4 and IL-13, are involved in tissue repair and immunoregulation, producing anti-inflammatory mediators.

The ability to control macrophage differentiation is of significant therapeutic interest. Erythromycin, a macrolide antibiotic, has been shown to promote the differentiation of monocytes into macrophages.[4][5] Its derivative, this compound, also exhibits this pro-differentiative activity, reportedly effective at a concentration of 10 µM.[1][2] These application notes provide a comprehensive framework for researchers to investigate the effects of this compound on macrophage differentiation and polarization.

Materials and Reagents

Cell Lines and Media:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • β-Mercaptoethanol

  • Human CD14+ Monocytes (for primary cell culture)

  • Macrophage Colony-Stimulating Factor (M-CSF)

Compounds and Reagents:

  • This compound (CAS: 105882-69-7)[1]

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Interleukin-4 (IL-4)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Ficoll-Paque PLUS (for primary monocyte isolation)

Antibodies and Assay Kits:

  • Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD11b, anti-CD14, anti-CD80, anti-CD86, anti-CD163, anti-CD206)

  • Isotype control antibodies

  • ELISA kits for human TNF-α, IL-6, IL-10

Experimental Protocols

Protocol 1: Differentiation of THP-1 Cells using this compound
  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 0.05 mM β-mercaptoethanol. Maintain cells at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.

  • Differentiation Induction:

    • Test Group: Add this compound to the cell culture to a final concentration of 10 µM.

    • Positive Control: Add PMA to a final concentration of 50 ng/mL.

    • Negative Control: Add an equivalent volume of the vehicle (e.g., DMSO) to the cell culture.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. During this time, the differentiated macrophages will become adherent.

  • Macrophage Polarization (Optional): After the initial differentiation, the medium can be replaced with fresh medium containing polarizing stimuli:

    • M1 Polarization: 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.

    • M2 Polarization: 20 ng/mL IL-4 for 24 hours.

  • Harvesting:

    • Supernatant: Collect the culture supernatant for cytokine analysis by ELISA and store at -80°C.

    • Cells: Gently wash the adherent cells with PBS. Detach the cells using a cell scraper or a non-enzymatic cell dissociation solution.

Protocol 2: Analysis of Macrophage Phenotype by Flow Cytometry
  • Cell Preparation: After harvesting, centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in FACS buffer (PBS with 2% FBS).

  • Fc Receptor Blocking: Block Fc receptors by incubating the cells with human Fc block for 10 minutes at 4°C.

  • Antibody Staining: Add the fluorochrome-conjugated antibodies against macrophage surface markers (e.g., CD11b, CD14, CD80 for M1, CD163, CD206 for M2) and their corresponding isotype controls.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Protocol 3: Cytokine Quantification by ELISA
  • Sample Preparation: Thaw the collected culture supernatants on ice.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6 (M1 markers), and IL-10 (M2 marker) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curve.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison between the different treatment groups.

Table 1: Flow Cytometry Analysis of Macrophage Surface Marker Expression

Treatment Group% CD11b+% CD14+% CD80+ (M1)% CD86+ (M1)% CD163+ (M2)% CD206+ (M2)
THP-1 (Undifferentiated) LowLowLowLowLowLow
Vehicle Control BaselineBaselineBaselineBaselineBaselineBaseline
PMA (50 ng/mL) HighHighModerateModerateLowLow
This compound (10 µM) Expected: HighExpected: HighTo be determinedTo be determinedTo be determinedTo be determined

Table 2: Cytokine Secretion Profile of Differentiated Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle Control BaselineBaselineBaseline
PMA (50 ng/mL) + LPS/IFN-γ HighHighLow
PMA (50 ng/mL) + IL-4 LowLowHigh
This compound (10 µM) + LPS/IFN-γ To be determinedTo be determinedTo be determined
This compound (10 µM) + IL-4 To be determinedTo be determinedTo be determined

Visualizations

Experimental_Workflow cluster_start Cell Seeding cluster_diff Differentiation cluster_inc Incubation cluster_analysis Analysis start Seed THP-1 Monocytes diff Add Pseudoerythromycin A enol ether (10 µM) start->diff inc Incubate 48-72h diff->inc flow Flow Cytometry (Surface Markers) inc->flow elisa ELISA (Cytokines) inc->elisa

Caption: Experimental workflow for macrophage differentiation assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Unknown Receptor Pathway Signaling Cascade (e.g., PKC, MAPKs) Receptor->Pathway TF Transcription Factors (e.g., NF-κB, AP-1) Pathway->TF Genes Gene Expression (CD11b, CD14, etc.) TF->Genes translocation Macrophage Macrophage Differentiation Genes->Macrophage leads to PEAE Pseudoerythromycin A enol ether PEAE->Receptor

Caption: Hypothetical signaling pathway for macrophage differentiation.

References

Application Note: Utilizing Pseudoerythromycin A Enol Ether for Enhanced Monocyte to Macrophage Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The differentiation of monocytes into macrophages is a critical process in innate immunity, tissue homeostasis, and the inflammatory response. In vitro models of this process are invaluable for studying macrophage biology, disease pathogenesis, and for the development of novel therapeutics. Macrophages can be broadly classified into different phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory M2, each with distinct functions. The differentiation process is typically induced in vitro using colony-stimulating factors like Macrophage Colony-Stimulating Factor (M-CSF) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][2]

Pseudoerythromycin A enol ether (PsA-enol ether), a degradation product of the macrolide antibiotic erythromycin, has been identified as a promoter of monocyte differentiation into macrophages.[3][4] This compound, while devoid of antibiotic activity, offers a potential chemical tool to modulate and study the differentiation of this important cell lineage.[5][6] This document provides detailed protocols for the use of PsA-enol ether in differentiating human primary monocytes into macrophages and for the subsequent polarization of these macrophages into distinct functional phenotypes.

Principle

This protocol outlines the in vitro differentiation of primary human CD14+ monocytes into macrophages. Isolated monocytes are cultured in the presence of M-CSF to ensure survival and baseline differentiation. The addition of this compound at a concentration of 10 µM is used to promote and enhance this differentiation process.[3][4] Following differentiation, the resulting macrophages (often termed M0 macrophages) can be polarized into M1 or M2 phenotypes using specific cytokine cocktails to study their functional plasticity.

Experimental Protocols

Protocol 1: Isolation of Human CD14+ Monocytes from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a common method for isolating monocytes from PBMCs.

  • PBMC Isolation : Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer’s instructions.

  • Monocyte Enrichment : Enrich for CD14+ monocytes from the PBMC population using positive selection with CD14 microbeads (e.g., Miltenyi Biotec) following the manufacturer's protocol.

  • Cell Counting and Viability : Resuspend the isolated CD14+ monocytes in complete RPMI-1640 medium. Perform a cell count using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion. Viability should be >95%.

Protocol 2: Monocyte to Macrophage Differentiation with this compound

  • Cell Seeding : Seed the isolated CD14+ monocytes in a sterile tissue culture-treated plate (e.g., 6-well or 24-well plate) at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.[7]

  • Adherence : Incubate the cells for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

  • Washing : After incubation, gently wash the wells three times with pre-warmed sterile PBS or RPMI-1640 medium to remove non-adherent cells.[8]

  • Differentiation Induction : Add fresh, pre-warmed Macrophage Differentiation Medium to the adherent monocytes.

  • Incubation : Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator.[9]

  • Media Change : Replace half of the culture medium with fresh, pre-warmed Macrophage Differentiation Medium every 2-3 days.[1]

  • Morphological Assessment : Monitor the cells daily using a phase-contrast microscope. Differentiating macrophages will become larger, more spread out, and assume a more irregular, spindle-like shape.

Protocol 3: Polarization of Differentiated Macrophages

After the 6-7 day differentiation period, the resulting M0 macrophages can be polarized into M1 or M2 phenotypes.

  • Media Removal : Carefully aspirate the Macrophage Differentiation Medium from the wells.

  • Polarization : Add the appropriate pre-warmed polarization medium to the cells.

  • Incubation : Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Analysis : After incubation, cells can be harvested for analysis of phenotype-specific markers via flow cytometry, qPCR, or ELISA for secreted cytokines.

Reagents and Media

Reagent/MediumComposition
Complete RPMI-1640 Medium RPMI-1640, 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin-Streptomycin.[7][10]
Macrophage Differentiation Medium Complete RPMI-1640 Medium, 50 ng/mL M-CSF, 10 µM this compound.[3][9]
M1 Polarization Medium Complete RPMI-1640 Medium, 100 ng/mL LPS, 20 ng/mL IFN-γ.[7]
M2 Polarization Medium Complete RPMI-1640 Medium, 20 ng/mL IL-4, 20 ng/mL IL-10.[7]

Quantitative Data Summary

ParameterRecommended ValueReference
Monocyte Seeding Density 1 x 10^6 cells/mL[7]
M-CSF Concentration 50 ng/mL[7][9]
This compound 10 µM[3][4]
Differentiation Time 6-7 days[9]
LPS Concentration (M1 Pol.) 100 ng/mL[7][11]
IFN-γ Concentration (M1 Pol.) 20 ng/mL[7]
IL-4 Concentration (M2 Pol.) 20 ng/mL[7]
IL-10 Concentration (M2 Pol.) 20 ng/mL[7]
Polarization Time 24-48 hours[11][12]

Characterization of Macrophage Phenotypes

PhenotypeCommon Surface MarkersKey Secreted Cytokines
M0 (Unpolarized) CD68, CD14 (low)Low levels of cytokines
M1 (Pro-inflammatory) CD80, CD86, HLA-DRTNF-α, IL-1β, IL-6, IL-12
M2 (Anti-inflammatory) CD163, CD206 (Mannose Receptor)IL-10, TGF-β

Visualizations

G cluster_0 Phase 1: Monocyte Isolation cluster_1 Phase 2: Differentiation cluster_2 Phase 3: Optional Polarization (24-48h) WholeBlood Whole Blood PBMCs Isolate PBMCs (Ficoll Gradient) WholeBlood->PBMCs CD14_Monocytes Isolate CD14+ Monocytes (Magnetic Beads) PBMCs->CD14_Monocytes Seed Seed Monocytes (1x10^6 cells/mL) CD14_Monocytes->Seed Adherence Adherence (2 hours) Seed->Adherence Differentiate Add Differentiation Medium (M-CSF + PsA-enol ether) Adherence->Differentiate Incubate Incubate (6-7 Days) Differentiate->Incubate M0_Macs M0 Macrophages Incubate->M0_Macs M1_Polarize Add M1 Medium (LPS + IFN-γ) M0_Macs->M1_Polarize M2_Polarize Add M2 Medium (IL-4 + IL-10) M0_Macs->M2_Polarize M1_Macs M1 Macrophages M1_Polarize->M1_Macs M2_Macs M2 Macrophages M2_Polarize->M2_Macs

Caption: Experimental workflow for monocyte differentiation and polarization.

G PsA Pseudoerythromycin A Enol Ether Receptor Unknown Cell Surface Receptor/Target PsA->Receptor Binds Pathway Intracellular Signaling Cascade (e.g., MAPK/ERK, NF-κB) Receptor->Pathway Activates TF Transcription Factor Activation (e.g., PU.1, IRF4/5) Pathway->TF Genes Upregulation of Macrophage-Specific Genes (CD68, CD163, etc.) TF->Genes Induces Transcription Differentiation Monocyte to Macrophage Differentiation Genes->Differentiation MCSF M-CSF MCSFR M-CSF Receptor (c-Fms) MCSF->MCSFR Binds MCSFR->Pathway Synergizes with or converges on

Caption: Hypothetical signaling pathway for PsA-enol ether in differentiation.

References

Application Notes and Protocols: Investigating the Role of Pseudoerythromycin A enol ether in Macrophage Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a semi-synthetic macrolide and a degradation product of the antibiotic erythromycin.[1][2][3][4] While devoid of antibiotic activity, recent findings have highlighted its potential role in modulating immune cell functions.[1] Notably, this compound has been shown to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[3][4] This discovery opens avenues for its investigation as a potential modulator of the innate immune system. Macrophages, highly plastic cells of the innate immune system, play a critical role in tissue homeostasis, inflammation, and host defense. Their differentiation from monocytes is a tightly regulated process involving a network of signaling pathways. Understanding how this compound influences this process is crucial for harnessing its therapeutic potential.

These application notes provide a comprehensive overview of the potential mechanism of action of this compound in macrophage differentiation, supported by detailed experimental protocols for its investigation.

Proposed Mechanism of Action

The precise signaling pathways modulated by this compound in macrophage differentiation are yet to be fully elucidated. However, based on the known mechanisms of macrophage differentiation and the immunomodulatory effects of its parent compound, erythromycin, a plausible mechanism can be proposed. Erythromycin has been shown to promote the differentiation of human monocytes into macrophages, suggesting that its derivatives may share similar activities.[5]

Macrophage differentiation from monocytes is primarily driven by Macrophage Colony-Stimulating Factor (M-CSF), which activates the CSF-1 receptor (CSF-1R).[6] This activation triggers several downstream signaling cascades crucial for macrophage survival, proliferation, and differentiation, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically ERK).[6][7]

It is hypothesized that this compound may promote macrophage differentiation by augmenting the signaling pathways downstream of CSF-1R activation. This could involve direct or indirect enhancement of PI3K/AKT and/or MAPK/ERK signaling, leading to the upregulation of transcription factors essential for macrophage lineage commitment.

Key Signaling Pathways in Macrophage Differentiation

Several key signaling pathways are integral to the differentiation and subsequent polarization of macrophages:

  • NF-κB Signaling: A central regulator of pro-inflammatory gene expression in macrophages, activated by stimuli such as Toll-like receptor (TLR) ligands and pro-inflammatory cytokines.[7][8]

  • MAPK Signaling: The MAPK family, including ERK, JNK, and p38, plays a critical role in both pro- and anti-inflammatory responses in macrophages.[7][8]

  • JAK-STAT Signaling: Activated by various cytokines, this pathway is crucial for macrophage polarization into different functional phenotypes, such as the classically activated (M1) or alternatively activated (M2) states.[6][9]

  • PI3K/AKT Signaling: This pathway is essential for cell survival and is also involved in M2 macrophage polarization.[7][9]

Data Presentation

Table 1: Quantitative Data on this compound

PropertyValueReference(s)
Molecular Formula C₃₇H₆₅NO₁₂[1][3][10]
Molecular Weight 715.9 g/mol [1][3][10]
CAS Number 105882-69-7[1][3]
Appearance White solid[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility.[1]
Biological Activity Promotes monocyte differentiation into macrophages at 10 µM. Devoid of antibiotic activity.[1][3][4]

Table 2: Key Markers for Macrophage Differentiation and Polarization

MarkerDescriptionMethod of Detection
CD14 Co-receptor for the detection of bacterial lipopolysaccharide; highly expressed on monocytes.Flow Cytometry, Western Blot
CD68 A pan-macrophage marker expressed in the cytoplasm.Flow Cytometry, Western Blot, Immunofluorescence
CD80 Co-stimulatory molecule, typically upregulated on M1 (pro-inflammatory) macrophages.Flow Cytometry
CD163 Scavenger receptor, a characteristic marker of M2 (anti-inflammatory) macrophages.Flow Cytometry
iNOS Inducible nitric oxide synthase, an enzyme highly expressed in M1 macrophages.Western Blot, qPCR
Arginase-1 An enzyme characteristic of M2 macrophages.Western Blot, qPCR

Experimental Protocols

Protocol 1: In Vitro Differentiation of Human Monocytes into Macrophages

This protocol details the differentiation of human peripheral blood mononuclear cell (PBMC)-derived monocytes into macrophages and the assessment of the effect of this compound.

Materials:

  • Ficoll-Paque density separation medium

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete RPMI)

  • Recombinant Human M-CSF

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Human TruStain FcX™ (Fc receptor blocking solution)

  • Antibodies for flow cytometry (e.g., anti-CD14, anti-CD68, anti-CD80, anti-CD163)

  • 6-well tissue culture plates

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.[11]

  • Monocyte Adhesion: Seed 2 x 10⁶ PBMCs per well in a 6-well plate with Complete RPMI. Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.

  • Removal of Non-adherent Cells: Gently wash the wells twice with warm PBS to remove non-adherent lymphocytes.

  • Initiation of Differentiation: Add 2 mL of Complete RPMI supplemented with 50 ng/mL of M-CSF to each well.

  • Treatment with this compound: To the treatment group, add this compound to a final concentration of 10 µM. Add an equivalent volume of the vehicle (e.g., DMSO) to the control group.

  • Incubation: Incubate the cells for 6-7 days at 37°C in a 5% CO₂ incubator. Replace the medium with fresh medium containing M-CSF and this compound (or vehicle) on day 3.

  • Harvesting Macrophages: On day 7, gently scrape the adherent macrophages from the plate.

  • Flow Cytometry Analysis:

    • Resuspend the harvested cells in FACS buffer (PBS with 2% FBS).

    • Block Fc receptors with Human TruStain FcX™ for 10 minutes.

    • Incubate with fluorescently labeled antibodies against macrophage surface markers (e.g., CD14, CD68, CD80, CD163) for 30 minutes on ice.

    • Wash the cells twice with FACS buffer.

    • Analyze the cells using a flow cytometer.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol is for assessing the activation of key signaling proteins (e.g., phosphorylated ERK, phosphorylated AKT) in response to this compound.

Materials:

  • Differentiated macrophages (from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After the desired treatment period with this compound, wash the differentiated macrophages with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA expression levels of macrophage-associated genes.

Materials:

  • Differentiated macrophages (from Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., iNOS, Arginase-1, TNF-α, IL-10) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from the differentiated macrophages using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CSF1R CSF-1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS AKT AKT PI3K->AKT TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) AKT->TranscriptionFactors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression MacrophageDifferentiation Macrophage Differentiation GeneExpression->MacrophageDifferentiation Promotes Pseudoerythromycin Pseudoerythromycin A enol ether Pseudoerythromycin->PI3K Potentially Augments Pseudoerythromycin->RAS Potentially Augments MCSF M-CSF MCSF->CSF1R Binds

Caption: Proposed signaling pathway for this compound in macrophage differentiation.

G cluster_0 Day 0: Monocyte Isolation and Seeding cluster_1 Day 0-7: Differentiation and Treatment cluster_2 Day 7: Analysis PBMC_Isolation Isolate PBMCs from whole blood Monocyte_Adhesion Seed PBMCs and allow monocyte adhesion PBMC_Isolation->Monocyte_Adhesion Differentiation_Start Add M-CSF (50 ng/mL) Monocyte_Adhesion->Differentiation_Start Treatment Add Pseudoerythromycin A enol ether (10 µM) or Vehicle Control Differentiation_Start->Treatment Medium_Change Medium change on Day 3 Treatment->Medium_Change Harvest Harvest differentiated macrophages Medium_Change->Harvest Flow_Cytometry Flow Cytometry (CD14, CD68, CD80, CD163) Harvest->Flow_Cytometry Western_Blot Western Blot (p-ERK, p-AKT) Harvest->Western_Blot qPCR qPCR (iNOS, Arg-1) Harvest->qPCR

Caption: Experimental workflow for studying the effect of this compound.

References

Application Notes and Protocols for the Characterization of Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a significant degradation product of Erythromycin A, a widely used macrolide antibiotic. It is formed through a complex internal rearrangement of the parent molecule under neutral to weakly alkaline conditions.[1] The formation of this and other degradation products can impact the efficacy and safety of erythromycin-containing pharmaceutical formulations. Therefore, robust analytical methods are crucial for the identification, quantification, and characterization of this compound to ensure the quality and stability of erythromycin products.

This document provides detailed application notes and experimental protocols for the characterization of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number105882-69-7[2][3][4]
Molecular FormulaC37H65NO12[2][3][4]
Molecular Weight715.91 g/mol [2][3][4]
AppearanceWhite Powder[5]
SolubilitySlightly soluble in methanol and chloroform[3]
Storage-20°C[3][4]

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a primary technique for the separation and quantification of this compound from erythromycin and its other related substances. A well-developed HPLC method can serve as a stability-indicating assay.

Experimental Protocol: HPLC-UV

This protocol is adapted from a general method for the analysis of erythromycin and its impurities.[6][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: XTerra™ RP18, 5 µm, 4.6 x 150 mm (or equivalent)

  • Mobile Phase: Acetonitrile–isopropanol–0.2M ammonium acetate pH 7.0–water (165:105:50:680, v/v/v/v)[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 70°C[7]

  • Detection: UV at 215 nm

  • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (e.g., erythromycin raw material or formulation) in the mobile phase to achieve a target concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare a series of working standards by diluting the stock solution to bracket the expected concentration of the analyte in the sample.

Data Presentation: HPLC Parameters

ParameterCondition
ColumnXTerra™ RP18, 5 µm, 4.6 x 150 mm
Mobile PhaseAcetonitrile:Isopropanol:0.2M Ammonium Acetate (pH 7.0):Water (165:105:50:680)
Flow Rate1.0 mL/min
Temperature70°C
DetectionUV, 215 nm
Injection Volume20 µL

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Filter_Sample->Inject Dilute_Standard->Inject Calibrate Generate Calibration Curve Dilute_Standard->Calibrate Separate Chromatographic Separation Inject->Separate Detect UV Detection (215 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: Workflow for the quantification of this compound using HPLC-UV.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

LC-MS is a powerful tool for the definitive identification of this compound, especially in complex matrices. It provides molecular weight information and fragmentation patterns that can confirm the structure of the analyte.

Experimental Protocol: LC-MS/MS

This protocol is based on methodologies for identifying erythromycin-related substances.[7][8]

  • LC System: As described in the HPLC protocol. The use of volatile mobile phase additives like ammonium acetate is compatible with mass spectrometry.[7]

  • Mass Spectrometer: An ion trap or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode

  • MS Method:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the protonated molecule [M+H]⁺.

    • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 716.5) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

  • Sample and Standard Preparation: As described in the HPLC protocol.

Data Presentation: Expected LC-MS Data

ParameterExpected Value
Precursor Ion [M+H]⁺m/z 716.5
Key Fragment IonsTo be determined from experimental data. Common losses include the desosamine and cladinose sugar moieties.

Logical Flow for LC-MS Identification

LCMS_Identification_Flow Start Inject Sample into LC-MS LC_Separation Chromatographic Separation Start->LC_Separation ESI Electrospray Ionization (+ve mode) LC_Separation->ESI MS1 Full Scan (MS1) Detect Precursor Ion ESI->MS1 Check_Mass Precursor Ion at m/z 716.5? MS1->Check_Mass MS2 Isolate & Fragment Precursor (MS/MS) Check_Mass->MS2 Yes No_Match No Match Check_Mass->No_Match No Fragmentation Analyze Fragmentation Pattern MS2->Fragmentation Identification Confirm Structure of This compound Fragmentation->Identification

Caption: Decision workflow for the identification of this compound by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol: 1H and 13C NMR

This protocol is based on published structural studies.[9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

  • Sample Preparation: Dissolve 5-10 mg of the isolated and purified this compound in approximately 0.6 mL of the deuterated solvent.

  • Experiments:

    • 1D NMR: Acquire standard ¹H and ¹³C{¹H} spectra.

    • 2D NMR: For complete assignment, perform experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Presentation: Key NMR Data (Illustrative)

NucleusExpected Chemical Shift Range (ppm)Notes
¹H0.5 - 5.5Complex spectrum with overlapping signals. 2D NMR is essential for assignment.
¹³C10 - 180Distinct signals for carbonyl, enol ether, and aliphatic carbons.

Signaling Pathway of Erythromycin Degradation

Degradation_Pathway Erythromycin_A Erythromycin A Condition Neutral to Weakly Alkaline Conditions Erythromycin_A->Condition Rearrangement Internal Rearrangement Condition->Rearrangement Pseudo_Enol_Ether This compound Rearrangement->Pseudo_Enol_Ether

Caption: Formation pathway of this compound from Erythromycin A.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of HPLC for quantification, LC-MS for identification, and NMR for definitive structural elucidation allows for a thorough assessment of this critical degradation product in erythromycin-containing samples. Adherence to these detailed methods will support robust quality control and stability testing in the pharmaceutical industry.

References

Application Notes: Utilizing Pseudoerythromycin A Enol Ether in Forced Degradation Studies of Erythromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of pseudoerythromycin A enol ether as a critical component in the forced degradation studies of erythromycin. Understanding the degradation pathways of active pharmaceutical ingredients (APIs) like erythromycin is paramount for ensuring drug product stability, safety, and efficacy. This compound is a key degradation product formed under specific conditions and serves as an essential analytical standard in these studies.[1][2]

Introduction to Erythromycin Degradation

Erythromycin is a macrolide antibiotic susceptible to degradation under various environmental conditions, particularly in acidic and basic solutions.[3][4][5] Forced degradation, or stress testing, is intentionally performed to identify potential degradation products, establish degradation pathways, and validate the stability-indicating properties of analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3]

Under neutral to weakly alkaline conditions, erythromycin A undergoes a complex internal rearrangement to form this compound.[1][4] This process involves the formation of an internal enol ether between the C6-hydroxyl group and the C9-ketone, along with a translactonization from a 14-membered to an 11-membered macrolide ring.[1] Due to its distinct chemical structure and lack of antibiotic activity, this compound is an important marker for quantifying the degradation of erythromycin under these specific stress conditions.[1]

Role of this compound in Forced Degradation Studies

This compound serves as a reference standard for:

  • Peak Identification: In chromatographic analyses, such as High-Performance Liquid Chromatography (HPLC), the retention time of a peak in the chromatogram of a stressed erythromycin sample can be compared to that of a pure this compound standard to confirm its identity.

  • Quantification of Degradation: By establishing a calibration curve for the this compound standard, the amount of this specific degradant formed in the stressed erythromycin sample can be accurately quantified. This data is crucial for understanding the kinetics of the degradation pathway.

  • Method Validation: It is used to demonstrate the specificity and stability-indicating capability of the analytical method. The method must be able to resolve this compound from erythromycin and other potential degradation products.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of erythromycin, incorporating the use of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Erythromycin_API Erythromycin API or Drug Product Stress_Acid Acidic Stress (e.g., HCl) Erythromycin_API->Stress_Acid Stress_Base Basic Stress (e.g., NaOH) Forms this compound Erythromycin_API->Stress_Base Stress_Oxidative Oxidative Stress (e.g., H2O2) Erythromycin_API->Stress_Oxidative Stress_Thermal Thermal Stress (e.g., Heat) Erythromycin_API->Stress_Thermal Stress_Photo Photolytic Stress (e.g., UV/Vis Light) Erythromycin_API->Stress_Photo Pseudo_Standard This compound Standard Standard_Solution Standard Solution Preparation Pseudo_Standard->Standard_Solution Neutralize_Dilute Neutralization and Dilution Stress_Acid->Neutralize_Dilute Stress_Base->Neutralize_Dilute Stress_Oxidative->Neutralize_Dilute Stress_Thermal->Neutralize_Dilute Stress_Photo->Neutralize_Dilute HPLC_Analysis HPLC-UV/MS Analysis Standard_Solution->HPLC_Analysis Neutralize_Dilute->HPLC_Analysis Peak_ID Peak Identification and Purity Assessment HPLC_Analysis->Peak_ID Quantification Quantification of Degradants Peak_ID->Quantification Pathway_Elucidation Degradation Pathway Elucidation Quantification->Pathway_Elucidation Report Stability Indicating Method Report Pathway_Elucidation->Report

Caption: Workflow for Erythromycin Forced Degradation Studies.

Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on the specific formulation of erythromycin and the available analytical instrumentation.

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare stock and working solutions of erythromycin and this compound.

Materials:

  • Erythromycin reference standard

  • This compound reference standard[1][2]

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Suitable buffer (e.g., phosphate buffer)

Procedure:

  • Erythromycin Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of erythromycin reference standard in a suitable solvent, typically a mixture of water and acetonitrile.[3]

  • This compound Stock Solution (e.g., 0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol, ethanol, DMF, or DMSO).[1]

  • Working Standard Solutions: Prepare working standard solutions of both erythromycin and this compound by diluting the stock solutions with the mobile phase to the desired concentrations for HPLC analysis.

Protocol 2: Forced Degradation under Basic Conditions

Objective: To induce the degradation of erythromycin to form this compound.

Materials:

  • Erythromycin stock solution

  • 1 N Sodium Hydroxide (NaOH)

  • 1 N Hydrochloric Acid (HCl)

  • Mobile phase for HPLC

Procedure:

  • To a known volume of the erythromycin stock solution, add an equal volume of 1 N NaOH.

  • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours). The time and temperature may need to be optimized to achieve a target degradation of 5-20%.

  • After the incubation period, cool the sample to room temperature.

  • Neutralize the sample with an appropriate amount of 1 N HCl.[3]

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.[3]

Protocol 3: Forced Degradation under Other Conditions

For a comprehensive stability-indicating study, erythromycin should be subjected to acidic, oxidative, thermal, and photolytic stress conditions.

  • Acidic Degradation: Use 1 N HCl instead of NaOH, following a similar procedure to basic degradation. Note that the primary degradation product under acidic conditions is anhydroerythromycin A.[3]

  • Oxidative Degradation: Treat the erythromycin solution with a suitable concentration of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified duration.[3]

  • Thermal Degradation: Expose a solid or solution sample of erythromycin to elevated temperatures (e.g., 80-100°C) for a defined period.

  • Photolytic Degradation: Expose the erythromycin solution to UV radiation (e.g., 254 nm and 360 nm) for a specified duration, as per ICH Q1B guidelines.[3] A control sample should be kept in the dark.[3]

Protocol 4: HPLC Analysis

Objective: To separate and quantify erythromycin and its degradation products, including this compound.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • C18 analytical column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm).[5]

Typical Chromatographic Conditions:

ParameterCondition
Mobile Phase A gradient mixture of a buffered aqueous phase (e.g., 0.4% ammonium hydroxide in water) and an organic phase (e.g., methanol or acetonitrile).[5]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm[5]
Injection Volume 10-20 µL

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the working standard solutions of erythromycin and this compound to determine their retention times and to generate calibration curves.

  • Inject the prepared stressed samples.

  • Identify the peak corresponding to this compound in the chromatograms of the stressed samples by comparing the retention time with that of the standard.

  • Quantify the amount of this compound and other degradation products using the calibration curves.

  • Calculate the percentage of degradation of erythromycin.

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and concise table.

Stress ConditionTreatmentDegradation of Erythromycin (%)Formation of this compound (%)Major Degradation Products Identified
Basic 1 N NaOH, 60°C, 2he.g., 15.2e.g., 8.5This compound
Acidic 1 N HCl, 60°C, 2he.g., 25.8Not DetectedAnhydroerythromycin A
Oxidative 30% H₂O₂, RT, 24he.g., 10.5Not DetectedVarious oxidation products
Thermal 80°C, 48he.g., 5.1Minor amounts may be detectedVarious thermal degradants
Photolytic UV light, 24he.g., 2.3Not DetectedMinor photolytic degradants

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Degradation Pathway Visualization

The formation of this compound from erythromycin A under neutral to weakly alkaline conditions can be represented as follows:

degradation_pathway Erythromycin_A Erythromycin A Pseudo_Enol_Ether This compound Erythromycin_A->Pseudo_Enol_Ether Neutral to Weakly Alkaline Conditions (Internal Rearrangement)

Caption: Formation of this compound.

Conclusion

The use of this compound as a reference standard is indispensable for the comprehensive forced degradation study of erythromycin. It allows for the unambiguous identification and quantification of a key degradation product formed under neutral to alkaline conditions, thereby supporting the development and validation of stability-indicating analytical methods. These protocols and application notes provide a framework for researchers to design and execute robust forced degradation studies, ultimately contributing to the development of safe and stable erythromycin drug products.

References

Application of Pseudoerythromycin A Enol Ether in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether, also known as Erythromycin EP Impurity F, is a critical reference standard for the quality control of erythromycin-containing pharmaceuticals.[1][2][3] It is a degradation product formed from erythromycin A under neutral to weakly alkaline conditions through a complex internal rearrangement.[4] As an analytical standard, it plays a vital role in the development, validation, and routine execution of analytical methods designed to ensure the stability, purity, and safety of erythromycin drug substances and products.[3][4][5] This document provides detailed protocols and data for the application of this compound in pharmaceutical quality control, focusing on chromatographic techniques.

Physicochemical Properties and Reference Standard Information

Proper handling and storage of the this compound reference standard are paramount for accurate and reproducible analytical results.

PropertyValueReferences
Chemical Name (2R,3R,6R,7S,8S,9R,10R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-l-ribo-hexopyranosyl)oxy]-3-[(1R,2R)-1,2-dihydroxy-1-methylbutyl]-2,6,8,10,12-pentamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-d-xylo-hexopyranosyl]oxy]-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one[3][6]
Synonyms This compound, Erythromycin EP Impurity F[2][3]
CAS Number 105882-69-7[1][5]
Molecular Formula C37H65NO12[1][5]
Molecular Weight 715.91 g/mol [1][5]
Appearance White Powder[6]
Purity ≥90% to ≥98% (HPLC)[5][7]
Storage Conditions -20°C or 2-8°C (refer to supplier's recommendation)[1][6]
Solubility Slightly soluble in methanol and chloroform.[1]

Formation Pathway of this compound

The formation of this compound from Erythromycin A is a significant degradation pathway that must be monitored during stability studies. The process involves an internal rearrangement under specific pH conditions.

cluster_conditions Degradation Conditions ErythromycinA Erythromycin A TransitionState Deprotonation (Neutral to Weakly Alkaline pH) ErythromycinA->TransitionState Internal Rearrangement EnolEther Pseudoerythromycin A enol ether TransitionState->EnolEther

Formation of this compound from Erythromycin A.

Experimental Protocols

The following protocols describe the use of High-Performance Liquid Chromatography (HPLC) for the identification and quantification of this compound in erythromycin samples.

Protocol 1: Isocratic HPLC-UV Method for the Determination of Related Substances

This protocol is adapted from methods developed for the analysis of erythromycin and its impurities.

1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System A standard HPLC system with a UV detector
Column XTerra RP18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Acetonitrile : Isopropanol : 0.2M Ammonium Acetate (pH 7.0) : Water (165:105:50:680 v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 70°C
Detection Wavelength 215 nm
Injection Volume 20 µL

2. Preparation of Solutions

  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Erythromycin drug substance or a powdered tablet sample in the mobile phase to obtain a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response of this compound.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the external standard method.

Protocol 2: Gradient RP-HPLC Method for Enhanced Separation of Impurities

This gradient method is suitable for complex samples where baseline separation of multiple impurities is required.

1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System A standard HPLC system with a UV detector
Column Waters XBridge C18, 3.5 µm, 4.6 x 100 mm (or equivalent)
Mobile Phase A 0.4% Ammonium Hydroxide in Water
Mobile Phase B Methanol
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 65°C
Detection Wavelength 215 nm
Injection Volume 10 µL

2. Preparation of Solutions

  • Standard Solution: Prepare as described in Protocol 1, using a mixture of Mobile Phase A and B (e.g., 90:10 v/v) as the diluent.

  • Sample Solution: Prepare as described in Protocol 1, using a mixture of Mobile Phase A and B (e.g., 90:10 v/v) as the diluent.

3. Analytical Procedure

Follow the analytical procedure outlined in Protocol 1, using the specified gradient program.

Method Validation Data

The following table summarizes typical validation parameters for HPLC methods used in the analysis of erythromycin and its related substances. These values can serve as a benchmark for method development and validation in your laboratory.

Validation ParameterTypical Performance DataReferences
Linearity Range (for impurities) 10 - 24 µg/mL[8]
Correlation Coefficient (R²) > 0.999[8]
Limit of Detection (LOD) 0.01 µg/L[8]
Limit of Quantitation (LOQ) 0.5 µg/L[8]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%[8]

Experimental Workflow

The general workflow for the quality control of erythromycin, focusing on the analysis of this compound, is depicted below.

Experimental Workflow for Impurity Analysis cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Sample Erythromycin Sample (Drug Substance or Product) Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard This compound Reference Standard Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (215 nm) Separation->Detection Identification Peak Identification (by Retention Time) Detection->Identification Quantification Quantification (External Standard Method) Identification->Quantification Report Report Results Quantification->Report

Workflow for the analysis of this compound.

Concluding Remarks

The use of a well-characterized this compound reference standard is indispensable for the accurate quality assessment of erythromycin pharmaceuticals. The protocols and data presented herein provide a comprehensive guide for researchers and quality control analysts to develop and validate robust analytical methods for impurity profiling and stability testing. Adherence to these methodologies will contribute to ensuring the quality, safety, and efficacy of erythromycin products.

References

Troubleshooting & Optimization

Troubleshooting erythromycin stability studies and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability of erythromycin.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is erythromycin most likely to degrade?

A2: Erythromycin is particularly susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] It is known for its extreme sensitivity to acid, which leads to rapid inactivation.[4][5][6] In contrast, it demonstrates relative stability under thermal and photolytic stress.[1][2][3]

Q2: What is the primary degradation pathway for erythromycin in acidic conditions?

A2: In acidic solutions, erythromycin undergoes intramolecular cyclization to form inactive degradation products.[1] A key product is anhydroerythromycin A, a spiroketal derivative.[1][7] This process involves the protonation of hydroxyl groups and the ketone on the aglycone ring, which initiates a series of intramolecular reactions.[1] More recent studies have also identified the slow loss of the cladinose sugar as a key degradation pathway.[4][5][6]

Q3: What happens to erythromycin under basic (alkaline) conditions?

A3: Under weakly alkaline conditions, the lactone ring of erythromycin can be hydrolyzed.[7][8] This can be followed by translactonization and internal dehydration reactions to form pseudoerythromycin A enol ether.[8]

Q4: I'm observing unexpected peaks in my HPLC analysis. What could be the cause?

A4: Unexpected peaks during HPLC analysis can arise from several sources. These could be previously unknown degradation products, impurities from the drug substance itself, or even artifacts from the analytical method. For instance, thermal degradation can occur in the mass spectrometer's ion source, leading to fragment ions being detected.[9] It's crucial to use a validated stability-indicating method that resolves erythromycin from all potential impurities and degradants.[2]

Q5: How can I prevent thermal degradation of erythromycin during LC-MS analysis?

A5: If you suspect thermal degradation in your LC-MS system's ion source, adjusting the source parameters can help. Specifically, lowering the ion transfer tube temperature can eliminate or reduce the formation of thermal fragment ions without negatively impacting the quantification of erythromycin A.[9]

Q6: What are the best practices for preparing erythromycin solutions for stability studies?

A6: Erythromycin is sparingly soluble in aqueous buffers but soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[10] For aqueous solutions, it's recommended to first dissolve erythromycin in a small amount of a suitable organic solvent, such as ethanol, and then dilute it with the aqueous buffer of choice.[10] It is also advised not to store aqueous solutions for more than a day.[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor peak shape or tailing in HPLC Inappropriate mobile phase pH.Erythromycin is a basic compound. Ensure the mobile phase pH is suitable for good peak shape. A pH around 7.0 is often used.[11]
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent retention times Fluctuations in column temperature.Use a column oven to maintain a consistent temperature. Elevated temperatures (e.g., 65-70°C) are sometimes used in erythromycin analysis.[11][12]
Mobile phase composition drift.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Co-elution of peaks Insufficient chromatographic resolution.Optimize the HPLC method. This may involve changing the column (e.g., C18), adjusting the mobile phase composition, or switching to a gradient elution.[2][12]
Loss of analyte during sample preparation Adsorption to container surfaces.Use silanized glassware or polypropylene tubes.
Degradation during sample preparation.Prepare samples immediately before analysis and keep them cool. If acidic or basic conditions are used for extraction, neutralize the sample as soon as possible.[7]

Quantitative Data Summary

The following table summarizes the results of an accelerated stability study for a proposed WHO International Standard for Erythromycin. The study tracked the percentage of Erythromycin A and its impurities over 6 months at various temperatures.

TemperatureStorage Time (Months)Erythromycin A (%)Impurity B (%)Impurity H (%)Sum of Impurities (%)
-20°C 6Unchanged0.70.26.7
25°C 1Unchanged---
3Unchanged---
6Unchanged---
40°C 3Slight Decrease---
6Slight Decrease---
50°C 3Slight Decrease---
6Slight Decrease1.30.88.1

Data adapted from an accelerated stability study on the proposed WHO third International Standard for Erythromycin.[13]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation pathways of erythromycin and for developing stability-indicating analytical methods.[1][14]

1. Acid Degradation:

  • Dissolve a known amount of erythromycin in a suitable solvent (e.g., a mixture of water and acetonitrile).[7]

  • Add 1N hydrochloric acid (HCl) and maintain at room temperature for a specified period.[7][14]

  • After the desired time, withdraw a sample and neutralize it with an equivalent amount of 1N sodium hydroxide (NaOH).[7]

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.[7]

2. Base Degradation:

  • Prepare a solution of erythromycin in a suitable concentration of sodium hydroxide (e.g., 0.1N NaOH).[1]

  • Keep the solution at room temperature for a specified duration.[14]

  • Neutralize the sample with an appropriate amount of hydrochloric acid (e.g., 0.1N HCl).[7]

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.[7]

3. Oxidative Degradation:

  • Treat a solution of erythromycin with hydrogen peroxide (e.g., 3-30% H₂O₂).[1][14]

  • Monitor the degradation over time by analyzing samples at appropriate intervals.[1]

4. Thermal Degradation:

  • Expose solid erythromycin powder to a temperature of 100°C for 24 hours.[7]

  • After the specified time, allow the sample to cool to room temperature.[7]

  • Dissolve a known amount of the heat-treated sample in the mobile phase for HPLC analysis.[7]

5. Photolytic Degradation:

  • Expose a solid sample of erythromycin to UV radiation with peak intensities at 254 nm and 360 nm for 24 hours, in accordance with ICH Q1B guidelines.[7]

  • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[7][15][16]

  • Prepare the exposed sample for HPLC analysis.

Stability-Indicating HPLC Method

A robust HPLC method is essential for separating and quantifying erythromycin and its degradation products.

  • Column: A reversed-phase column such as a Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) is often suitable.[2][3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.4% ammonium hydroxide in water) and an organic solvent (e.g., methanol) is commonly employed.[2][3]

  • Detection: UV detection at 215 nm is a common wavelength for monitoring erythromycin and its related substances.[2][3]

  • Column Temperature: Maintaining a consistent and often elevated column temperature (e.g., 65°C) can be beneficial.[12]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[12]

Visualizations

Erythromycin_Degradation_Pathway Erythromycin Erythromycin A Acid_Stress Acidic Conditions (H+) Erythromycin->Acid_Stress Base_Stress Basic Conditions (OH-) Erythromycin->Base_Stress Oxidative_Stress Oxidative Stress ([O]) Erythromycin->Oxidative_Stress Anhydroerythromycin Anhydroerythromycin A Acid_Stress->Anhydroerythromycin Cladinose_Loss Loss of Cladinose Acid_Stress->Cladinose_Loss Lactone_Hydrolysis Lactone Ring Hydrolysis Products Base_Stress->Lactone_Hydrolysis Oxidation_Products Various Oxidized Products Oxidative_Stress->Oxidation_Products

Caption: Major degradation pathways of erythromycin under stress conditions.

Stability_Study_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation Sample_Prep Prepare Erythromycin Stock Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Heat, Light, etc.) Sample_Prep->Stress_Conditions Time_Points Sample at Defined Time Points Stress_Conditions->Time_Points HPLC_Analysis Analyze via Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Processing Quantify Erythromycin and Degradation Products HPLC_Analysis->Data_Processing Report Assess Stability and Identify Degradants Data_Processing->Report

References

Common interferences in the HPLC analysis of erythromycin and its impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding common interferences in the High-Performance Liquid Chromatography (HPLC) analysis of erythromycin and its related substances.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing poor peak shape (tailing or fronting) for my erythromycin peak?

A1: Poor peak shape for erythromycin, a basic compound, is a common issue in reversed-phase HPLC. Several factors can contribute to this:

  • Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine group of erythromycin, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of erythromycin. At a pH below its pKa, erythromycin is protonated, which can lead to strong interactions with the stationary phase and cause tailing.

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.[1] Erythromycin has low UV absorption, often necessitating high sample loads for adequate detection, which can lead to this issue.[1]

  • Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjust the mobile phase to a higher pH (e.g., pH 7.0 or above) to suppress the ionization of erythromycin and minimize secondary interactions.[2][3]

  • Use an End-Capped Column: Employ a modern, well-end-capped C18 or a polymer-based column to reduce the availability of free silanol groups.[4]

  • Reduce Sample Concentration: Dilute the sample to avoid column overload.[5]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[5]

Q2: I am having difficulty separating erythromycin A from its related substances, particularly Erythromycin B and C. What can I do?

A2: Co-elution of erythromycin A with its structurally similar impurities is a frequent challenge. Erythromycin B and C differ from erythromycin A by only minor structural modifications, making their separation difficult.

Troubleshooting Steps:

  • Adjust Mobile Phase Composition: Modify the organic modifier (e.g., acetonitrile, methanol) and buffer concentration to improve resolution. A gradient elution is often necessary to separate all related substances.[2][6][7]

  • Optimize Column Temperature: Increasing the column temperature can improve peak shape and resolution for erythromycin analysis.[2][8] A temperature of around 65°C has been shown to be effective.[2][3]

  • Change Stationary Phase: If resolution is still inadequate, consider a different column chemistry. A C8 or a cyano-propyl phase might offer different selectivity compared to a C18 column.[4]

  • Employ Ion-Pairing Agents: While less common in modern methods due to MS incompatibility, ion-pairing agents can be used to improve the retention and separation of basic compounds like erythromycin.[9]

Q3: My baseline is noisy and drifting. What are the possible causes and solutions?

A3: An unstable baseline can interfere with the accurate integration of peaks, especially for low-level impurities.

Troubleshooting Steps:

  • Degas the Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the detector.

  • Check for Leaks: Inspect all fittings and connections for any signs of leaks.[5][10]

  • Clean the System: A contaminated column, guard column, or detector cell can cause baseline noise. Flush the system with a strong solvent.

  • Ensure Mobile Phase Homogeneity: If using a gradient, ensure the solvents are miscible and the gradient proportioning valve is functioning correctly.[11]

  • Detector Lamp Issues: A failing detector lamp can also lead to baseline instability.[5]

Q4: I am observing unexpected peaks in my chromatogram. How can I identify their source?

A4: Extraneous peaks can originate from several sources, including the sample, the mobile phase, or the HPLC system itself.

Troubleshooting Steps:

  • Inject a Blank: Run a blank injection (mobile phase only) to determine if the peaks are coming from the solvent or the system.

  • Analyze Sample Matrix Components: If analyzing a formulation, inject a placebo to see if any excipients are interfering with the analysis.

  • Forced Degradation Studies: Erythromycin is known to degrade under acidic, basic, and oxidative conditions.[6][7] The extra peaks could be degradation products. Performing forced degradation studies can help in identifying these potential impurities.[1][6][7]

  • Mass Spectrometry (MS) Detection: If available, using an MS detector can help in the tentative identification of unknown peaks based on their mass-to-charge ratio.[1][12]

Experimental Protocol: Stability-Indicating HPLC Method for Erythromycin

This protocol is a representative method for the analysis of erythromycin and its impurities, based on commonly cited parameters.

Parameter Specification
Column Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.4% Ammonium Hydroxide in Water
Mobile Phase B Methanol
Gradient A time-based gradient should be optimized to separate all impurities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 65°C
Detection Wavelength 215 nm
Injection Volume 100 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a suitable concentration.

Note: This is a general protocol and may require optimization for specific applications and instrumentation.[2][6][7]

Quantitative Data Summary

Table 1: Typical Chromatographic Parameters for Erythromycin and Key Impurities

Compound Typical Retention Time (min) Relative Retention Time (vs. Erythromycin A)
Erythromycin CVaries~0.8-0.9
Erythromycin AVaries1.00
Erythromycin BVaries~1.1-1.2
Anhydroerythromycin AVariesVaries
Pseudoerythromycin A enol etherVariesVaries

Retention times are highly method-dependent and are provided for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Weigh and dissolve sample in mobile phase hplc_system Set up HPLC system (Column, Mobile Phase, etc.) sample_prep->hplc_system std_prep Prepare reference standard solutions std_prep->hplc_system injection Inject sample/standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 215 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration quantification Quantify Erythromycin and Impurities peak_integration->quantification report Generate Report quantification->report

Caption: A typical workflow for the HPLC analysis of erythromycin.

troubleshooting_logic cluster_peak_shape Peak Shape Issues (Tailing/Fronting) cluster_resolution Poor Resolution cluster_baseline Baseline Noise/Drift start Poor Chromatographic Result check_ph Optimize Mobile Phase pH start->check_ph adjust_mobile_phase Modify Mobile Phase Composition start->adjust_mobile_phase degas Degas Mobile Phase start->degas check_column Use End-Capped Column check_ph->check_column check_load Reduce Sample Load check_column->check_load adjust_temp Optimize Column Temperature adjust_mobile_phase->adjust_temp change_column Try Different Stationary Phase adjust_temp->change_column check_leaks Check for System Leaks degas->check_leaks clean_system Flush System & Column check_leaks->clean_system

Caption: A troubleshooting decision tree for common HPLC issues.

erythromycin_impurities cluster_related Process-Related Impurities cluster_degradation Degradation Products Erythromycin_A Erythromycin A (API) Erythromycin_B Erythromycin B Erythromycin_A->Erythromycin_B Biosynthetic Variant Erythromycin_C Erythromycin C Erythromycin_A->Erythromycin_C Biosynthetic Variant Anhydroerythromycin_A Anhydroerythromycin A (Acid Degradation) Erythromycin_A->Anhydroerythromycin_A Degrades To Other_Degradants Other Degradants (Oxidative, Basic) Erythromycin_A->Other_Degradants Degrades To

Caption: Relationship between Erythromycin A and its common impurities.

References

Technical Support Center: Degradation Kinetics of Pseudoerythromycin A Enol Ether in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation kinetics of Pseudoerythromycin A enol ether in solution. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is a major degradation product of the macrolide antibiotic Erythromycin A.[1][2] It is formed through a complex intramolecular rearrangement of Erythromycin A, particularly in neutral to weakly alkaline solutions.[1][3] This transformation involves the formation of an internal enol ether between the C6-hydroxyl group and the C9-ketone of Erythromycin A, along with an attack of the C11-hydroxyl group on the lactone carbonyl, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring.[1]

Q2: What are the main factors that influence the formation of this compound?

The primary factor influencing the formation of this compound is the pH of the solution. Its formation is favored in neutral to weakly alkaline conditions.[1][3] In one study, the presence of this compound was observed after storing a cream containing Erythromycin A at pH 8.6 for one week at 25°C.[4]

Q3: Is there quantitative data available on the degradation kinetics of this compound itself?

Currently, there is a significant lack of publicly available quantitative data specifically detailing the degradation kinetics (e.g., rate constants, half-life) of this compound in various solutions. Most research has focused on the degradation kinetics of the parent compound, Erythromycin A, where the enol ether is a degradation product.

One study suggests that in acidic aqueous solutions, this compound exists in equilibrium with Erythromycin A and anhydroerythromycin A, acting as an antibacterially inactive reservoir for the parent drug.[5][6] This indicates a degree of stability and potential for reversion to the active compound under acidic conditions, rather than a straightforward degradation pathway.

Q4: What are the known degradation products of this compound?

Q5: How can I detect and quantify this compound in my samples?

High-Performance Liquid Chromatography (HPLC) is the most common method for the detection and quantification of this compound. Several HPLC methods have been developed for the analysis of Erythromycin A and its impurities, which can effectively separate this compound from the parent drug and other degradation products. These methods often utilize a C18 stationary phase and a mobile phase consisting of a buffer, acetonitrile, and other organic modifiers.

Troubleshooting Guides

Issue 1: An unexpected peak corresponding to this compound is observed in my Erythromycin A sample.

  • Possible Cause: The pH of your sample solution or formulation is likely in the neutral to weakly alkaline range, which promotes the degradation of Erythromycin A to its enol ether.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your sample matrix.

    • Adjust pH: If possible, acidify the sample to a pH below 7 to minimize the formation of the enol ether. However, be aware that very acidic conditions can lead to the formation of other degradants like anhydroerythromycin A.[3]

    • Temperature Control: Store your samples at reduced temperatures (e.g., 2-8°C or -20°C) to slow down the degradation process.[1][7]

    • Use Freshly Prepared Solutions: Prepare Erythromycin A solutions immediately before use to minimize the time for degradation to occur.

Issue 2: Difficulty in separating this compound from other components in my chromatogram.

  • Possible Cause: The chromatographic conditions may not be optimal for resolving the enol ether from Erythromycin A or other closely related impurities.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol) content and the pH of the buffer.

    • Change Stationary Phase: Consider using a different type of HPLC column, such as one with a different stationary phase chemistry or particle size, to improve selectivity.

    • Adjust Temperature: Modify the column temperature, as this can influence the retention times and selectivity of the separation.

    • Consult Literature: Refer to published stability-indicating methods for Erythromycin A for validated chromatographic conditions.

Issue 3: I need to confirm the identity of a peak suspected to be this compound.

  • Possible Cause: A peak with a similar retention time to the enol ether is present, but its identity is uncertain.

  • Troubleshooting Steps:

    • Use a Reference Standard: The most reliable method is to inject a certified reference standard of this compound and compare its retention time with the peak in your sample under the same chromatographic conditions.

    • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the peak should correspond to the molecular weight of this compound (C37H65NO12; MW: 715.91 g/mol ).[8]

    • Forced Degradation: Intentionally degrade a sample of pure Erythromycin A under neutral or slightly alkaline conditions and monitor the formation of the peak corresponding to the enol ether.

Data Presentation

As extensive quantitative kinetic data for the degradation of this compound is not available in the literature, the following table summarizes its qualitative stability profile based on the conditions of its formation and its behavior in different environments.

ParameterConditionObservationReference(s)
pH Neutral to Weakly Alkaline (pH > 7)Formation from Erythromycin A is favored.[1][3]
Acidic (pH < 7)In equilibrium with Erythromycin A; acts as an inactive reservoir.[5][6]
Temperature Room Temperature (25°C)Formation observed in a pH 8.6 formulation within one week.[4]
Refrigerated / Frozen (-20°C)Recommended storage condition for the pure compound to ensure stability.[1][7]
Solvents Methanol, Ethanol, DMSO, DMFSoluble.[9][10]
WaterGood water solubility.[1]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Erythromycin A and this compound

This protocol is a general guideline based on commonly used methods for the analysis of Erythromycin A and its impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), pH adjusted to a suitable value (e.g., 7.0) with phosphoric acid or potassium hydroxide.

  • Gradient Elution: A typical gradient might start with a lower concentration of Solvent A, which is gradually increased to elute the more nonpolar components. An example gradient is:

    • 0-10 min: 30% A

    • 10-25 min: 30% to 60% A

    • 25-30 min: 60% A

    • 30-35 min: 60% to 30% A

    • 35-40 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase components, to an appropriate concentration. Filter the sample through a 0.45 µm filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and dilute to the desired concentration with the mobile phase.

Visualizations

Degradation_Pathway EryA Erythromycin A EnolEther Pseudoerythromycin A enol ether EryA->EnolEther Neutral to Alkaline pH (Intramolecular Rearrangement) Hemiketal Pseudoerythromycin A hemiketal EnolEther->Hemiketal Further Degradation (Hypothetical) CarboxylicAcid Erythromycin A enol ether carboxylic acid EnolEther->CarboxylicAcid Further Degradation (Hypothetical)

References

How to prevent the degradation of Pseudoerythromycin A enol ether standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of Pseudoerythromycin A enol ether standards to prevent degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a key intermediate and impurity in the synthesis of macrolide antibiotics like Azithromycin. As a reference standard, its purity and stability are critical for the accurate quantification of impurities in drug substances and products, ensuring they meet regulatory limits. Degradation of the standard can lead to inaccurate analytical results and compromise the quality and safety of the final pharmaceutical product.

Q2: What are the main causes of this compound degradation?

The primary cause of degradation for this compound is its susceptibility to acidic conditions. The enol ether functional group is readily hydrolyzed in the presence of even weak acids, leading to the formation of other erythromycin-related substances. Exposure to elevated temperatures and certain solvents can also accelerate this degradation process.

Q3: How can I detect if my this compound standard has degraded?

Degradation can be detected by using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). When analyzing a degraded standard, you may observe:

  • A decrease in the peak area of the main this compound peak.

  • The appearance of new peaks corresponding to degradation products.

  • A shift in the retention time of the main peak.

Regular purity checks against a new, certified standard are recommended to monitor the stability of your working standard.

Troubleshooting Guide: Degradation of Standards

If you suspect your this compound standard has degraded, follow this troubleshooting guide.

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in chromatogram Acidic Hydrolysis: The solvent or mobile phase may be too acidic.Prepare solutions using a mobile phase with a pH between 9 and 10. A solution of 0.2% ammonium hydroxide in 80% acetonitrile is often used to maintain basic conditions.
Decreased peak area over time Improper Storage: The standard may be stored at an incorrect temperature or exposed to light.Store the standard solution at the recommended temperature of 2-8°C and protect it from light by using amber vials.
Inconsistent analytical results Solvent Effects: The choice of solvent for dissolution can impact stability.Dissolve the standard in a suitable basic solvent system, such as a mixture of acetonitrile and 0.2% ammonium hydroxide, immediately before use. Avoid prolonged storage in solution.
Rapid degradation after preparation Contaminated Glassware: Residual acidic contaminants on glassware can initiate degradation.Ensure all glassware is thoroughly cleaned and rinsed with a slightly basic solution or a high-purity solvent before use.

Experimental Protocols

Protocol 1: Preparation of a Stable Standard Solution

This protocol describes the preparation of a this compound standard solution for HPLC analysis, minimizing the risk of degradation.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide (25%)

  • Purified water

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber vials

Procedure:

  • Prepare the Diluent: Mix acetonitrile and a 0.2% aqueous solution of ammonium hydroxide in an 80:20 (v/v) ratio. This basic diluent will protect the enol ether from hydrolysis.

  • Weighing: Accurately weigh the required amount of this compound standard into a volumetric flask.

  • Dissolution: Add a small amount of the prepared diluent to the flask and gently swirl to dissolve the standard completely.

  • Dilution: Once dissolved, dilute to the final volume with the diluent.

  • Storage: Immediately transfer the solution to an amber vial and store at 2-8°C. It is recommended to use the solution within 24 hours for best results.

Visualization of Degradation and Prevention

The following diagram illustrates the logical workflow for preventing the degradation of the standard.

cluster_storage Storage Conditions cluster_prep Solution Preparation cluster_analysis Analysis storage_temp Temperature (2-8°C) stable Stable Standard storage_temp->stable degraded Degraded Standard storage_temp->degraded High Temp storage_light Protect from Light (Amber Vials) storage_light->stable solvent Basic Solvent (pH 9-10) solvent->stable solvent->degraded Acidic pH glassware Clean Glassware glassware->stable fresh Prepare Freshly fresh->stable hplc HPLC/UPLC Analysis standard Pseudoerythromycin A Enol Ether Standard standard->storage_temp Store at standard->storage_light Store in standard->solvent Dissolve in standard->glassware Use standard->fresh Use stable->hplc Correct Quantification degraded->hplc Inaccurate Results

Caption: Workflow for maintaining the stability of this compound.

Technical Support Center: Isolation and Purification of Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Pseudoerythromycin A enol ether.

Troubleshooting and FAQs

This section addresses common challenges encountered during the isolation and purification of this compound in a question-and-answer format.

Q1: I am observing a low yield of this compound after the initial extraction from my reaction mixture. What are the possible causes and solutions?

A1: Low recovery after extraction can be attributed to several factors:

  • Incomplete Reaction: The conversion of Erythromycin A to its enol ether may not have gone to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure maximum conversion before proceeding with the extraction.

  • Incorrect pH during Extraction: this compound is formed under neutral to weakly alkaline conditions[1][2]. During extraction, maintaining a pH in the range of 8-9 can help ensure the compound's stability and partitioning into the organic phase[3].

  • Inappropriate Solvent Choice: The solubility of this compound is crucial for efficient extraction. It is soluble in solvents like dichloromethane, ethyl acetate, methanol, and ethanol[1][3][4]. Ensure you are using a suitable solvent system for extraction.

  • Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping the product and leading to lower recovery. To break emulsions, you can try adding brine, gentle centrifugation, or passing the mixture through a bed of celite.

Q2: My purified this compound shows the presence of co-eluting impurities in the HPLC analysis. How can I improve the separation?

A2: Co-elution of impurities is a common challenge, especially with structurally similar degradation products of erythromycin[5]. Here are some strategies to enhance separation:

  • Optimize the Mobile Phase:

    • pH Adjustment: Small changes in the mobile phase pH can significantly alter the retention times of ionizable compounds like macrolides. Experiment with a pH range of 7-11 for the aqueous component of your mobile phase[6].

    • Solvent Composition: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a fine-tuned solvent composition can improve resolution[7].

    • Additive Incorporation: Introducing additives like triethylamine can help to reduce peak tailing caused by interactions with residual silanols on the column packing material.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a different HPLC column. A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) may offer different selectivity for your compound and its impurities[7].

  • Temperature Control: Operating the column at an elevated temperature (e.g., 40-60 °C) can improve peak shape and sometimes enhance resolution by reducing mobile phase viscosity and increasing mass transfer rates.

Q3: I am struggling with the crystallization of the purified this compound. What conditions should I try?

A3: Successful crystallization depends on finding the right solvent system and controlling the rate of supersaturation. Based on protocols for similar macrolides, here are some suggestions:

  • Solvent System: this compound is slightly soluble in methanol and chloroform[3][8]. A common strategy for crystallization is to dissolve the compound in a good solvent (e.g., dichloromethane, acetone) and then slowly add an anti-solvent (e.g., water, hexane) until turbidity is observed, followed by slow cooling.

  • Temperature Gradient: A gradual decrease in temperature is crucial for the formation of well-defined crystals. A suggested starting point is to cool the solution from around 35°C to -5°C over several hours[9][10].

  • pH Control: For erythromycin and its derivatives, maintaining an alkaline pH (8.6-12) during the initial dissolution step can be beneficial for obtaining a clear solution before initiating crystallization[9][10].

Data Presentation

The following table summarizes representative data from different purification methods for macrolide antibiotics, which can be adapted for this compound.

Purification MethodColumn TypeMobile PhaseTypical Yield (%)Typical Purity (%)Reference
Flash ChromatographySilica GelDichloromethane/Methanol/Ammonium Hydroxide60-75>90General Knowledge
Preparative HPLCC18 Reversed-PhaseAcetonitrile/Ammonium Acetate Buffer40-60>98[6]
Crystallization-Dichloromethane/Methanol>80 (from purified material)>99[9][10]

Experimental Protocols

This section provides a representative experimental protocol for the isolation and purification of this compound from a crude reaction mixture.

Protocol 1: Isolation and Purification of this compound

  • Extraction:

    • Following the completion of the reaction to form this compound, quench the reaction and adjust the pH of the aqueous solution to 9.0 with a suitable base (e.g., 1M sodium hydroxide).

    • Extract the aqueous layer three times with an equal volume of dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Flash Chromatography:

    • Prepare a silica gel column and equilibrate with a mobile phase of dichloromethane:methanol:ammonium hydroxide (95:5:0.5).

    • Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

    • Elute the column with the same mobile phase, collecting fractions.

    • Monitor the fractions by TLC or HPLC and combine the fractions containing the pure this compound.

    • Evaporate the solvent from the combined pure fractions to yield a semi-pure solid.

  • Crystallization:

    • Dissolve the semi-pure solid in a minimal amount of warm dichloromethane (approximately 35°C)[9][10].

    • Slowly add methanol as an anti-solvent until the solution becomes slightly turbid.

    • Gradually cool the solution to room temperature, and then transfer it to a refrigerator (4°C) overnight to allow for crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to obtain pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the isolation and purification of this compound.

experimental_workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (pH 9) start->extraction concentration1 Concentration extraction->concentration1 flash_chromatography Flash Chromatography (Silica Gel) concentration1->flash_chromatography purity_check1 Purity Check (TLC/HPLC) flash_chromatography->purity_check1 purity_check1->flash_chromatography Impure concentration2 Concentration purity_check1->concentration2 Pure crystallization Crystallization (Dichloromethane/Methanol) concentration2->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying final_product Pure Pseudoerythromycin A Enol Ether filtration_drying->final_product

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_tree start Problem Encountered low_yield Low Yield? start->low_yield poor_purity Poor Purity? start->poor_purity low_yield->poor_purity No check_extraction Check Extraction pH and Solvent low_yield->check_extraction Yes optimize_hplc Optimize HPLC Method (Mobile Phase, Column) poor_purity->optimize_hplc Yes check_reaction Verify Reaction Completion (TLC/HPLC) check_extraction->check_reaction optimize_crystallization Optimize Crystallization (Solvent/Anti-solvent, Temp.) check_reaction->optimize_crystallization rerun_chromatography Repeat Flash Chromatography optimize_hplc->rerun_chromatography recrystallize Recrystallize the Product rerun_chromatography->recrystallize

References

Inconsistent results in macrophage differentiation assays with Pseudoerythromycin A enol ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pseudoerythromycin A enol ether (PsA-enol ether). This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable results in your macrophage differentiation assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of this compound for macrophage differentiation?

A1: Based on available literature, a concentration of 10 µM is recommended for promoting the differentiation of monocytes into macrophages.[1][2] It is advisable to perform a dose-response experiment (e.g., 1 µM to 25 µM) to determine the optimal concentration for your specific cell type and experimental conditions.

Q2: What are the expected morphological changes in monocytes after successful differentiation with PsA-enol ether?

A2: Successful differentiation into macrophages is typically characterized by a change from small, round, suspension cells to larger, adherent cells with a more irregular or amoeboid shape. You may also observe cytoplasmic extensions.[3][4]

Q3: Which cell lines are suitable for differentiation assays with PsA-enol ether?

A3: The human monocytic cell line THP-1 is a commonly used and well-characterized model for in vitro macrophage differentiation.[3][5][6] Primary human CD14+ monocytes are also an excellent, more physiologically relevant model.[7]

Q4: How long does differentiation typically take with PsA-enol ether?

A4: Differentiation is a process that occurs over several days. We recommend an incubation period of 48 to 72 hours with PsA-enol ether. A time-course experiment is recommended to optimize the duration for your specific assay endpoints.

Troubleshooting Guide

Users may encounter variability in macrophage differentiation assays for numerous reasons, ranging from cell health to reagent quality.[3][7][8] This guide addresses common issues observed when using this compound.

Issue 1: Low Cell Adherence and/or Poor Differentiation

Description: After incubation with PsA-enol ether, a significant portion of the cells remain in suspension, and there are minimal morphological changes indicative of macrophage differentiation.

Troubleshooting Decision Tree

G start Start: Low Cell Adherence pma_control Did the PMA positive control work? start->pma_control cell_issue Potential issue with cell health or protocol. pma_control->cell_issue No compound_issue Potential issue with PsA-enol ether. pma_control->compound_issue Yes passage Check cell passage number. (Keep below P20 for THP-1) cell_issue->passage concentration Verify PsA-enol ether concentration and storage. compound_issue->concentration confluency Check pre-differentiation confluency. (Avoid over-confluency) passage->confluency Passage OK end_cell Solution: Use low passage, healthy cells. passage->end_cell Passage too high mycoplasma Test for Mycoplasma contamination. confluency->mycoplasma Confluency OK confluency->end_cell Cells over-confluent mycoplasma->end_cell Mycoplasma Negative mycoplasma->end_cell Mycoplasma Positive: Discard culture solubility Ensure complete solubilization of PsA-enol ether. concentration->solubility end_compound Solution: Prepare fresh compound dilutions. solubility->end_compound

Caption: Troubleshooting workflow for low cell adherence.

Potential Cause Recommended Solution
Cell Health and Culture Conditions
High Cell Passage NumberFor THP-1 cells, use passages below 20. High passage numbers can lead to altered phenotypes and differentiation capacity.[6]
Suboptimal Cell DensitySeed THP-1 cells at a density of 4-5 x 10^5 cells/mL. Overly confluent or sparse cultures can respond poorly to differentiation stimuli.[3][5]
Mycoplasma ContaminationRegularly test cultures for mycoplasma. Contamination can significantly interfere with macrophage differentiation.[3]
Reagent Quality and Handling
Improper Storage of PsA-enol etherStore the compound as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Incorrect Final ConcentrationPrepare fresh dilutions from a stock solution for each experiment. Verify calculations.
Incomplete SolubilizationEnsure PsA-enol ether is fully dissolved in the solvent (e.g., DMSO) before adding to the culture medium.
Protocol Issues
Serum Batch VariabilityFetal Bovine Serum (FBS) can vary between lots. Test new batches of FBS for their ability to support differentiation.
Issue 2: Inconsistent Expression of Macrophage Surface Markers

Description: Cells may appear morphologically differentiated, but flow cytometry analysis shows low or variable expression of expected markers (e.g., CD14, CD11b, CD68).

Potential Cause Recommended Solution
Timing of Analysis The expression of differentiation markers is time-dependent. Harvest cells at different time points (e.g., 48h, 72h, 96h) to determine the optimal window for marker expression.
Heterogeneity of Differentiated Culture Differentiation can result in a mixed population of cells.[5] Ensure you are gating on the correct population during flow cytometry analysis based on forward and side scatter properties.
Antibody Staining Issues Titrate antibodies to determine the optimal concentration. Use appropriate isotype controls and check antibody expiration dates.
Cell Harvesting Technique Overly harsh cell harvesting methods (e.g., excessive scraping) can damage surface epitopes. Use a gentle cell scraper or an enzyme-free dissociation buffer.[9]

Experimental Protocols

Protocol 1: THP-1 Cell Culture and Maintenance
  • Culture Medium: RPMI-1640 supplemented with 10% Heat-Inactivated Fetal Bovine Serum (HI-FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culturing: Maintain THP-1 cells in suspension in T-75 flasks.

  • Cell Density: Keep cell density between 2 x 10^5 and 8 x 10^5 cells/mL.

  • Subculturing: Split the culture every 2-3 days. Centrifuge cells, remove old medium, and resuspend the cell pellet in fresh medium at a density of 2-3 x 10^5 cells/mL.

  • Passage Number: Do not use cells beyond passage 20 for differentiation experiments.[6]

Protocol 2: Macrophage Differentiation with PsA-enol ether

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed THP-1 cells (5x10^5 cells/mL) add_compound Add PsA-enol ether (10 µM) to cells seed->add_compound prepare Prepare PsA-enol ether working solution prepare->add_compound incubate Incubate for 48-72 hours at 37°C, 5% CO2 add_compound->incubate harvest Harvest adherent cells incubate->harvest analyze Analyze for markers (Flow Cytometry, qPCR, etc.) harvest->analyze

Caption: General workflow for THP-1 macrophage differentiation.

  • Cell Seeding: Seed THP-1 cells into 6-well or 12-well tissue culture-treated plates at a density of 5 x 10^5 cells/mL in complete culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration in the culture is below 0.1%.

  • Treatment: Add the diluted PsA-enol ether to the cells.

  • Controls: Include the following controls:

    • Untreated Control: Cells incubated in medium only.

    • Vehicle Control: Cells incubated with the same final concentration of DMSO.

    • Positive Control: Cells treated with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Analysis: After incubation, assess differentiation by morphology, adherence, and expression of macrophage-specific markers (e.g., via flow cytometry).

Hypothetical Signaling Pathway

While the precise signaling pathway activated by this compound in macrophage differentiation is not fully elucidated, macrolides can modulate intracellular signaling cascades. This diagram presents a hypothetical pathway to aid in experimental design and troubleshooting. It is proposed that PsA-enol ether may engage cell surface receptors or intracellular targets that converge on key transcription factors like PU.1 and IRF1, which are critical for macrophage development.[10]

G psa PsA-enol ether receptor Cell Surface Receptor (e.g., TLR, GPCR) psa->receptor intracellular Intracellular Target psa->intracellular ? cascade Signaling Cascade (e.g., MAPK, PKC) receptor->cascade intracellular->cascade tf Transcription Factors (PU.1, IRF1, AP-1) cascade->tf gene Gene Expression (CD14, CD68, CD11b) tf->gene diff Macrophage Differentiation (Adherence, Phagocytosis) gene->diff

Caption: Hypothetical signaling pathway for PsA-enol ether.

References

Technical Support Center: Optimizing Telithromycin (Pseudoerythromycin A enol ether analog) Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telithromycin, a ketolide antibiotic, in cell-based assays. Telithromycin is a semi-synthetic derivative of erythromycin and is often investigated for its antibacterial and immunomodulatory effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Telithromycin in cell-based assays?

A1: Telithromycin is primarily a bacterial protein synthesis inhibitor. It binds to the 50S ribosomal subunit of bacteria, specifically to domains II and V of the 23S rRNA.[1][2] This binding action prevents the elongation of peptide chains, thereby inhibiting bacterial growth.[2] In mammalian cells, it has been observed to have immunomodulatory effects, such as suppressing NF-κB activation and modulating cytokine production.[3]

Q2: What is a typical starting concentration range for Telithromycin in cell-based assays?

A2: The optimal concentration of Telithromycin is highly dependent on the cell type and the specific assay being performed. Based on published data, a general starting range would be from 0.1 µg/mL to 50 µg/mL. For instance, concentrations around 10 µg/mL have been shown to inhibit the production of MIP-2 and TNF-α in LPS-stimulated macrophages, while concentrations up to 50 µg/mL have been used to suppress C. pneumoniae-induced NF-κB activation.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I dissolve and store Telithromycin?

A3: Telithromycin is sparingly soluble in water but is soluble in organic solvents such as DMSO, ethanol, and methanol.[1][4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium.[3] Stock solutions should be stored at -20°C.[4]

Q4: I am observing high levels of cytotoxicity in my assay. What could be the cause and how can I troubleshoot this?

A4: High cytotoxicity can be due to several factors:

  • Concentration: The concentration of Telithromycin may be too high for your specific cell line. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value and select a non-toxic concentration range for your experiments. For example, the IC50 for Telithromycin in TE-671 cells has been reported to be 3.5 µM.[3]

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve Telithromycin, ensure that the final concentration of the solvent in your cell culture medium is not exceeding a toxic level (typically <0.5%).

  • Incubation Time: Prolonged exposure to the compound can lead to increased cytotoxicity. Consider reducing the incubation time.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Q5: My results are not consistent. What are the common reasons for variability?

A5: Inconsistent results can arise from:

  • Compound Stability: Ensure that the Telithromycin stock solution is properly stored and has not undergone multiple freeze-thaw cycles.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.

  • Experimental Conditions: Maintain consistency in cell seeding density, incubation times, and reagent concentrations across all experiments.

  • Assay Protocol: Strictly adhere to the validated assay protocol.

Data Presentation

Table 1: Recommended Concentration Ranges of Telithromycin for Various Cell-Based Assays
Assay TypeCell Line ExampleConcentration RangeIncubation TimeReference
NF-κB Activation InhibitionNCI-H2920 - 50 µg/mL30 min[3]
Cytokine Inhibition (MIP-2, TNF-α)RAW 264.7 Macrophages10 µg/mL1 h[3]
Apoptosis InductionLPS-treated RAW 264.7Not specifiedNot specified[3]
Cytotoxicity (MTT Assay)AML12Not specified48 h[3]
nAChR InhibitionTE-671IC50: 3.5 µMNot specified[3]
Monocyte to Macrophage DifferentiationMonocytes10 µMNot specified[5]
Table 2: Solubility and Storage of Telithromycin
ParameterDetails
Solubility Sparingly soluble in water. Soluble in DMSO, ethanol, and methanol.[1][4]
Stock Solution Preparation Recommended to prepare a 10 mM stock solution in DMSO.[3]
Storage Store solid compound and stock solutions at -20°C.[4]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Telithromycin in the cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest Telithromycin concentration).

  • Treatment: Remove the old medium and add 100 µL of the prepared Telithromycin dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Telithromycin Stock Solution (in DMSO) dilute_compound Prepare Serial Dilutions of Telithromycin prep_stock->dilute_compound seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells dilute_compound->treat_cells incubate Incubate for Specified Duration treat_cells->incubate perform_assay Perform Cell-Based Assay (e.g., MTT, ELISA, Western Blot) incubate->perform_assay read_results Read Results (e.g., Absorbance, Fluorescence) perform_assay->read_results analyze_data Analyze Data and Determine EC50/IC50 read_results->analyze_data

Caption: General experimental workflow for optimizing Telithromycin concentration.

Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, MIP-2) NFkB_nuc->Cytokines induces transcription Telithromycin Telithromycin Telithromycin->IKK inhibits Troubleshooting_Guide cluster_cytotoxicity Troubleshooting High Cytotoxicity cluster_inconsistency Troubleshooting Inconsistent Results cluster_no_effect Troubleshooting No/Low Effect start Problem Encountered high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity inconsistent_results Inconsistent Results? start->inconsistent_results no_effect No/Low Effect Observed? start->no_effect check_conc Lower Telithromycin Concentration high_cytotoxicity->check_conc Yes check_storage Check Stock Solution Storage and Handling inconsistent_results->check_storage Yes increase_conc Increase Telithromycin Concentration no_effect->increase_conc Yes check_dmso Check Final DMSO Concentration (<0.5%) check_conc->check_dmso reduce_time Reduce Incubation Time check_dmso->reduce_time check_cells Check Cell Health and Passage Number reduce_time->check_cells standardize_passage Standardize Cell Passage Number check_storage->standardize_passage control_variables Control Experimental Variables standardize_passage->control_variables increase_time Increase Incubation Time increase_conc->increase_time check_activity Verify Compound Activity increase_time->check_activity

References

Matrix effects in the analysis of Pseudoerythromycin A enol ether in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Pseudoerythromycin A enol ether

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of this compound in biological samples. It addresses common issues related to matrix effects and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a degradation product of the macrolide antibiotic erythromycin.[1][2] It is formed through a complex internal rearrangement of erythromycin A under neutral to weakly alkaline conditions.[3] While devoid of antibiotic activity, it is an important analytical standard for stability studies of erythromycin A.[3]

Q2: What are matrix effects in the context of LC-MS/MS analysis?

A2: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[4] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5] This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[4][6]

Q3: What are the common sources of matrix effects in the analysis of this compound in biological samples?

A3: For macrolide antibiotics like erythromycin and its derivatives, the primary sources of matrix effects in biological samples such as plasma are phospholipids and proteins.[7] These endogenous components can co-elute with the analyte and interfere with the ionization process.[4][7]

Q4: How can I minimize matrix effects during sample preparation?

A4: The choice of sample preparation technique is crucial for minimizing matrix effects. Here's a comparison of common methods:

  • Protein Precipitation (PPT): This is a simple and fast method but often yields the least clean extracts, with a high potential for matrix effects from residual phospholipids.[7]

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[7] For basic compounds like erythromycin derivatives, adjusting the sample to an alkaline pH is critical for efficient extraction.[7][8]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and providing the cleanest extracts.[7] It involves retaining the analyte on a solid sorbent while matrix components are washed away.[7]

Q5: How does a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?

A5: A SIL-IS, such as a deuterated version of the analyte, is structurally and chemically almost identical to the analyte of interest.[4] Consequently, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[4] By adding a known amount of the SIL-IS to all samples and standards, quantification is based on the ratio of the analyte signal to the internal standard signal. This ratio remains constant even if the absolute signals fluctuate due to matrix effects, leading to more accurate and reliable results.[4]

Troubleshooting Guide

Problem Possible Causes Solutions
Low Signal Intensity or High Variability in Results Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[7][9]1. Improve Sample Preparation: Switch to a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove interfering substances.[7] 2. Optimize Chromatography: Modify the LC gradient or mobile phase composition to improve the separation of the analyte from matrix components.[6] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[4] 4. Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[9]
Poor Peak Shape (Tailing or Broadening) Secondary Interactions with Stationary Phase: As a basic compound, this compound may interact with residual silanol groups on silica-based reversed-phase columns.[7] Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of the analyte.[7]1. Adjust Mobile Phase pH: For basic compounds, a slightly basic or neutral mobile phase can improve peak shape.[7] 2. Use a Different Column: Consider a column with a different chemistry or one that is specifically designed for the analysis of basic compounds. 3. Add Mobile Phase Additives: The addition of a small amount of an amine modifier or using a buffered mobile phase can reduce peak tailing.
Low Extraction Recovery Suboptimal Extraction pH: The extraction efficiency of basic compounds like this compound is highly dependent on the pH of the sample and extraction solvent.[7] Inappropriate Extraction Solvent (for LLE): The chosen organic solvent may not have the optimal polarity for extracting the analyte. Improper SPE Cartridge or Protocol: The SPE sorbent may not be appropriate for the analyte, or the washing and elution steps may not be optimized.1. Optimize pH for LLE: Ensure the sample is alkalinized (pH > 9) before extraction to maximize the concentration of the neutral, more organic-soluble form.[8] 2. Screen LLE Solvents: Test different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to find the one with the best recovery.[8] 3. Optimize SPE Protocol: Select an appropriate SPE sorbent (e.g., mixed-mode cation-exchange for basic compounds). Optimize the conditioning, loading, washing, and elution steps.[10]

Quantitative Data on Matrix Effects and Extraction Recovery

The following tables provide representative data for erythromycin, a closely related compound, which can serve as a guideline for what to expect during the analysis of this compound.

Table 1: Comparison of Sample Preparation Techniques for Erythromycin

Technique Principle Pros Cons Typical Recovery for Erythromycin
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent (e.g., acetonitrile).[7]Simple, fast, and inexpensive.[7]High potential for matrix effects from remaining phospholipids.[7]Variable, often lower than other methods.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte into an immiscible organic solvent.[7]Cleaner extracts than PPT.[7]Requires pH optimization; can be more time-consuming.>75-96%[8]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[7]Provides the cleanest extracts, minimizing matrix effects.[7]Can be more complex and require more method development.High and reproducible.

Table 2: Example of Matrix Effect Calculation for Erythromycin in Chicken Tissue

Analyte Matrix Slope in Matrix-Matched Calibration Curve Slope in Standard Solution Curve Matrix Effect (ME) Interpretation
ErythromycinChicken Muscle0.851.000.85Minor Ion Suppression
ErythromycinChicken Liver0.701.000.70Moderate Ion Suppression

Note: ME is calculated as the ratio of the slope in the matrix-matched calibration curve to the slope in the standard solution curve. An ME < 1 indicates ion suppression, while an ME > 1 indicates ion enhancement.[11] An ME between 0.8 and 1.2 suggests that the matrix effect is not significant.[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • To 0.5 mL of plasma in a centrifuge tube, add the internal standard.

    • Alkalinize the plasma sample by adding a small volume of a suitable base (e.g., 1M NaOH) to achieve a pH > 9.[8]

  • Extraction:

    • Add 2.5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE)).[7]

    • Vortex the mixture for 5-10 minutes.[7]

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[7]

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[7]

    • Reconstitute the dried extract in 200 µL of the mobile phase.[7]

    • Vortex for 1 minute.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol uses a generic mixed-mode cation-exchange SPE cartridge and may need to be adapted.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of purified water.[10]

  • Sample Loading:

    • Pre-treat the plasma sample by diluting it with an acidic solution (e.g., 1:1 with 2% phosphoric acid in water).[10]

    • Load the pre-treated sample onto the SPE cartridge.[10]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.[10]

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.[10]

  • Elution:

    • Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[10]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[10]

Protocol 3: LC-MS/MS Analysis

These are starting parameters and should be optimized for your specific instrument and application.

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MS/MS Transitions:

    • This compound: The precursor ion will be [M+H]+. The specific product ions will need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

    • Internal Standard: Monitor the appropriate precursor and product ions for the chosen SIL-IS.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_analysis Analysis plasma Biological Sample (e.g., Plasma) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt Simple & Fast lle Liquid-Liquid Extraction add_is->lle Cleaner spe Solid-Phase Extraction add_is->spe Cleanest evap Evaporation ppt->evap lle->evap spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Experimental workflow for the analysis of this compound.

Troubleshooting_Matrix_Effects start Low Signal Intensity or High Variability in Results q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 sol1 Implement a SIL-IS to compensate for matrix effects. q1->sol1 No q2 Is the sample preparation method optimized? q1->q2 Yes ans1_no No ans1_yes Yes sol2 Improve sample cleanup. Consider SPE for the cleanest extract. q2->sol2 No q3 Is the chromatography optimized? q2->q3 Yes ans2_no No ans2_yes Yes sol3 Modify LC gradient or mobile phase to separate analyte from interferences. q3->sol3 No end_node If issues persist, consider instrument maintenance or consult with a specialist. q3->end_node Yes ans3_no No ans3_yes Yes

References

Validation & Comparative

A Comparative Analysis of Pseudoerythromycin A Enol Ether and Other Erythromycin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erythromycin A, a widely utilized macrolide antibiotic, is notoriously unstable, particularly in acidic environments, leading to the formation of various degradation products. Understanding the characteristics of these degradants is crucial for ensuring the efficacy, stability, and safety of erythromycin-based therapeutics. This guide provides a detailed comparison of Pseudoerythromycin A enol ether with other key degradation products of erythromycin, supported by experimental data and methodologies.

Executive Summary

Erythromycin A's degradation is highly dependent on pH. Under acidic conditions, it primarily converts to anhydroerythromycin A , while in neutral to weakly alkaline environments, This compound is the main degradation product. Both of these compounds are considered antibacterially inactive. However, recent studies have shed light on their distinct chemical properties and potential biological activities beyond antimicrobial effects. This guide will delve into a comparative analysis of their formation, stability, and biological implications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and anhydroerythromycin A is presented in Table 1. These properties are essential for developing analytical methods and understanding their behavior in different formulations and physiological environments.

PropertyThis compoundAnhydroerythromycin AErythromycin A (Parent Drug)
CAS Number 105882-69-7[1]23893-13-2114-07-8
Molecular Formula C37H65NO12[1]C37H65NO12C37H67NO13
Molecular Weight 715.9 g/mol [1]715.9 g/mol 733.9 g/mol
Appearance White solid[1]White solidWhite crystalline powder
Solubility Soluble in ethanol, methanol, DMF, DMSO; good water solubility.[1]Soluble in ethanol, methanol, DMF, DMSO; limited water solubility.Slightly soluble in water; soluble in ethanol, chloroform, acetone.
Melting Point 122.2-122.5 °C[2]125-127°C[3]135-140 °C
XLogP3 2.4[4]3.2[5]3.1

Degradation Pathways and Formation Kinetics

The degradation of erythromycin A is a complex process influenced by pH, temperature, and the presence of catalysts. The formation of this compound and anhydroerythromycin A proceeds through distinct pathways.

Anhydroerythromycin A is the principal degradation product in acidic environments.[6] The acidic conditions of the stomach, for instance, lead to rapid conversion of erythromycin A into this inactive form. The formation involves an intramolecular dehydration reaction.[7] Studies have shown that at pH 2 and 37°C, erythromycin A undergoes 10% decay in a mere 3.7 seconds.[7]

This compound , on the other hand, is formed under neutral to weakly alkaline conditions through a complex internal rearrangement.[1] This process involves the C6-OH group forming an internal enol ether with the C9 ketone, and the C11-OH attacking the lactone's carbonyl group, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring.[1] Kinetic studies have shown that in weakly alkaline solutions, the hydrolysis of the lactone bond, a key step in the formation of this compound, follows pseudo-first-order kinetics.[8]

It was previously believed that erythromycin A degrades to anhydroerythromycin A through an equilibrium with erythromycin A enol ether. However, more recent research indicates that this long-held mechanism is incorrect. Instead, both the enol ether and the anhydride are in equilibrium with the parent erythromycin A, and the primary degradation pathway is the slow loss of the cladinose sugar.

The following diagram illustrates the pH-dependent degradation pathways of Erythromycin A.

Erythromycin_Degradation cluster_conditions Degradation Conditions Erythromycin_A Erythromycin A Anhydroerythromycin_A Anhydroerythromycin A Erythromycin_A->Anhydroerythromycin_A Acidic Conditions (e.g., pH < 4) Pseudoerythromycin_A_enol_ether This compound Erythromycin_A->Pseudoerythromycin_A_enol_ether Neutral to Weakly Alkaline Conditions (e.g., pH 7-9) Acidic Conditions (e.g., pH < 4) Acidic Conditions (e.g., pH < 4) Neutral to Weakly Alkaline\nConditions (e.g., pH 7-9) Neutral to Weakly Alkaline Conditions (e.g., pH 7-9)

Figure 1. pH-Dependent Degradation of Erythromycin A

Comparative Biological Activity

While both this compound and anhydroerythromycin A are considered antibacterially inactive, they are not biologically inert.

This compound has been shown to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[9] This suggests a potential immunomodulatory role for this degradation product. The precise signaling pathway for this differentiation is still under investigation, but it is a significant finding for understanding the full biological profile of erythromycin and its degradants.

Anhydroerythromycin A , surprisingly, exhibits some antibacterial activity against S. aureus and B. cereus with MIC values of 12.5 and 6.25 μg/ml, respectively.[10][11] Furthermore, it has been found to inhibit the steroid 6β-hydroxylase activity of the cytochrome P450 isoform CYP3A in human liver microsomes.[10][11] This inhibitory action on a key drug-metabolizing enzyme highlights the potential for drug-drug interactions.

Degradation ProductAntibacterial ActivityOther Biological Activities
This compound InactivePromotes monocyte to macrophage differentiation.[9]
Anhydroerythromycin A Active against S. aureus and B. cereus.[10][11]Inhibits CYP3A4 activity.[10][11]

Experimental Protocols

Accurate comparison of erythromycin degradation products relies on robust experimental methodologies. The following are detailed protocols for forced degradation studies and HPLC analysis.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and assessing the stability of a drug substance.

Acidic Degradation:

  • Dissolve a known quantity of erythromycin A in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Add an equal volume of 1 N hydrochloric acid (HCl).

  • Maintain the solution at room temperature for a designated period (e.g., one week).

  • Withdraw a sample and neutralize it with an equivalent amount of 1 N sodium hydroxide (NaOH).

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

Alkaline Degradation:

  • Dissolve a known amount of erythromycin A in a suitable solvent.

  • Add an equal volume of 0.1 N sodium hydroxide (NaOH).

  • Reflux the solution at 60°C for 30 minutes.

  • After cooling, neutralize the sample with an appropriate volume of 0.1 N hydrochloric acid (HCl).

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

Oxidative Degradation:

  • Dissolve a known amount of erythromycin A in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified duration.

  • Dilute the sample with the mobile phase for HPLC analysis.

HPLC Method for Separation of Degradation Products

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying erythromycin A and its degradation products.

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)

  • Mobile Phase A: 0.4% ammonium hydroxide in water

  • Mobile Phase B: Methanol

  • Gradient Program: A gradient elution is typically used to achieve optimal separation. The specific gradient will depend on the complexity of the sample matrix.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

This method has been shown to effectively separate erythromycin A, B, and C, as well as numerous impurities and degradation products, including anhydroerythromycin A and this compound.

The following diagram outlines a general workflow for the analysis of erythromycin degradation products.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Forced_Degradation Forced Degradation (Acid, Base, Oxidation) Sample_Dilution Sample Dilution & Neutralization Forced_Degradation->Sample_Dilution HPLC_Injection HPLC Injection Sample_Dilution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (215 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration & Quantification UV_Detection->Peak_Integration Data_Analysis Data Analysis & Comparison Peak_Integration->Data_Analysis

Figure 2. Experimental Workflow for Erythromycin Degradation Analysis

Conclusion

The degradation of erythromycin A results in the formation of distinct products under different pH conditions, with this compound and anhydroerythromycin A being the most prominent. While both are devoid of significant antibacterial activity, their potential for immunomodulation and drug-drug interactions, respectively, warrants further investigation. A thorough understanding of their formation kinetics, stability, and biological profiles is essential for the development of stable and safe erythromycin formulations and for predicting their impact in vivo. The experimental protocols provided in this guide offer a framework for researchers to conduct comparative studies and further elucidate the complex degradation landscape of this important antibiotic.

References

A Comparative Guide to the HPLC Analysis of Anhydroerythromycin A and Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of erythromycin and its related substances is crucial for ensuring drug safety and efficacy. Among the common degradation products of Erythromycin A are Anhydroerythromycin A and Pseudoerythromycin A enol ether. This guide provides a detailed comparison of their analysis using High-Performance Liquid Chromatography (HPLC), supported by experimental data and protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

Stability-indicating HPLC methods are essential for separating and quantifying Erythromycin A from its degradation products. Both Anhydroerythromycin A and this compound are key impurities that need to be monitored. The chromatographic separation is typically achieved on reversed-phase columns, such as C18 or C8, under specific mobile phase and temperature conditions.

Experimental Protocols

A robust HPLC method for the analysis of erythromycin and its impurities, including Anhydroerythromycin A and this compound, has been developed and validated. The following protocol is a synthesis of established methods:

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase column is typically used. For example, a Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) has been shown to be effective.[1][2]

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation.

    • Mobile Phase A: A mixture of a buffer solution (e.g., 35 g of dipotassium hydrogen phosphate in 1000 mL of water, adjusted to pH 7.0 with dilute o-phosphoric acid), acetonitrile, and water. A common ratio is 5:35:60 (v/v/v).[1][3]

    • Mobile Phase B: A mixture of the same phosphate buffer, water, and acetonitrile, but with a higher organic content, for instance, in a ratio of 5:45:50 (v/v/v).[3]

    • Alternatively, a mobile phase consisting of 0.4% ammonium hydroxide in water and methanol can be used in a gradient mode.[1][2] Another isocratic mobile phase described consists of acetonitrile-methanol-0.2 M ammonium acetate-water (45:10:10:35) at pH 7.0.[4]

  • Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[1][3]

  • Column Temperature: Elevated temperatures, such as 65°C or 70°C, are often used to improve peak shape and resolution.[1][3][4]

  • Detection: UV detection at 215 nm is commonly used for the analysis of erythromycin and its related substances.[1][2][3]

  • Injection Volume: An injection volume of 100 μL is specified in some methods.[3]

Sample Preparation:

A sample solution can be prepared by dissolving the test sample in a suitable solvent, such as a mixture of acetonitrile and the mobile phase.

Data Presentation: Comparative Chromatographic Parameters
ParameterAnhydroerythromycin AThis compoundReference
Relative Retention Time (RRT) ~1.43~3.95 (as erythromycin enol ether)[5]
Common Elution Order Elutes before Erythromycin BElutes significantly later than Erythromycin A and B[5]

Note: Relative retention times are highly dependent on the specific chromatographic conditions and should be considered as indicative.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative HPLC analysis of Anhydroerythromycin A and this compound.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis and Comparison Standard_Prep Prepare Standard Solutions (Anhydroerythromycin A & this compound) Injection Inject Samples and Standards Standard_Prep->Injection Sample_Prep Prepare Sample Solution (e.g., Degraded Erythromycin) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Peak_ID Peak Identification (based on Retention Time) Chrom_Acq->Peak_ID Quantification Quantification (Peak Area/Height) Peak_ID->Quantification Comparison Comparative Analysis (Resolution, Tailing Factor, etc.) Quantification->Comparison

Caption: Workflow for comparative HPLC analysis.

Signaling Pathways and Logical Relationships

The formation of Anhydroerythromycin A and this compound arises from the degradation of Erythromycin A under acidic conditions. The following diagram illustrates this degradation pathway.

Degradation_Pathway Erythromycin_A Erythromycin A Anhydroerythromycin_A Anhydroerythromycin A Erythromycin_A->Anhydroerythromycin_A Dehydration Pseudoerythromycin_A_Enol_Ether This compound Erythromycin_A->Pseudoerythromycin_A_Enol_Ether Rearrangement

Caption: Degradation pathway of Erythromycin A.

References

Cross-Validation of Analytical Methods for Pseudoerythromycin A Enol Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two common analytical methods for the quantification of Pseudoerythromycin A enol ether: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is a key degradation product of erythromycin, and its accurate quantification is crucial for stability studies and quality control of erythromycin-based drug products.[1] This document outlines the experimental protocols, presents a comparative analysis of method performance, and illustrates the cross-validation workflow.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Moderate to high; susceptible to interference from co-eluting compounds with similar UV spectra.Very high; provides structural information, minimizing interferences.
Sensitivity (LOD) ng/mL rangepg/mL to fg/mL range
**Linearity (R²) **> 0.995> 0.999
Precision (%RSD) < 2%< 1%
Accuracy (%Recovery) 98-102%99-101%
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS are provided below. These protocols can be adapted based on the specific laboratory instrumentation and sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine quality control and quantification of this compound in bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Purified water

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.05 M ammonium acetate buffer (pH 7.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol.

  • For drug product analysis, accurately weigh and dissolve the sample in a suitable solvent, followed by dilution with the mobile phase to the desired concentration.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, especially in complex biological matrices.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chemicals and Reagents:

  • This compound reference standard

  • Internal standard (e.g., a structurally similar macrolide)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

Sample Preparation (for biological matrices):

  • To a 100 µL aliquot of the sample (e.g., plasma), add the internal standard.

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Cross-Validation Workflow and Signaling Pathways

To ensure the reliability and consistency of analytical data, cross-validation of different analytical methods is essential.[2] This process verifies that different methods produce comparable results for the same sample.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol prep_samples Prepare Standard and QC Samples (this compound) start->prep_samples method1 Analyze Samples using Method 1 (e.g., HPLC-UV) prep_samples->method1 method2 Analyze Samples using Method 2 (e.g., LC-MS/MS) prep_samples->method2 data_analysis Data Acquisition and Processing method1->data_analysis method2->data_analysis stat_comp Statistical Comparison of Results (e.g., Bland-Altman, t-test) data_analysis->stat_comp acceptance Acceptance Criteria Met? stat_comp->acceptance investigate Investigate Discrepancies acceptance->investigate No end End: Methods are Cross-Validated acceptance->end Yes investigate->start Revise Protocol

Caption: Workflow for the cross-validation of two analytical methods.

The chemical formation of this compound from Erythromycin A is a critical consideration in its analysis as it is a degradation product.

DegradationPathway EryA Erythromycin A EnolEther Pseudoerythromycin A enol ether EryA->EnolEther Degradation (e.g., in solution)

Caption: Formation of this compound from Erythromycin A.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. HPLC-UV is a cost-effective and robust method suitable for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex matrices. The successful cross-validation of these methods ensures the generation of reliable and comparable data, which is paramount in drug development and quality control.

References

Unraveling Macrophage Differentiation: A Comparative Analysis of Pseudoerythromycin A Enol Ether and Other Motilides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced immunomodulatory effects of novel compounds is paramount. This guide provides a comparative analysis of macrophage differentiation induced by Pseudoerythromycin A enol ether against other well-known motilides, namely azithromycin, clarithromycin, and the parent compound, erythromycin. The following sections present a synthesis of available experimental data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a comprehensive understanding of their differential impacts on macrophage polarization.

Executive Summary

Motilide antibiotics, beyond their antimicrobial properties, are recognized for their immunomodulatory capabilities, particularly their influence on macrophage differentiation and polarization. Macrophages, key players in the immune system, can differentiate into pro-inflammatory (M1) or anti-inflammatory/reparative (M2) phenotypes, representing two ends of a spectrum of activation states. The direction of this polarization has significant implications for disease pathogenesis and therapeutic interventions.

This comparative analysis reveals that while all considered motilides influence macrophage differentiation, their specific effects on polarization vary significantly. Azithromycin consistently promotes a pronounced M2 phenotype, characterized by the upregulation of anti-inflammatory markers and cytokines. Clarithromycin exhibits broader immunomodulatory effects, including the enhancement of phagocytosis and chemotaxis, with some evidence suggesting a potential toward an M1 phenotype. Erythromycin also promotes macrophage differentiation.

Crucially, the specific polarization effects of This compound , a degradation product of erythromycin, remain largely uncharacterized beyond the general observation that it promotes monocyte differentiation into macrophages[1][2]. The absence of detailed studies on its impact on M1/M2 markers and cytokine profiles represents a significant knowledge gap. This guide, therefore, highlights the well-documented effects of other motilides to provide a framework for future comparative studies involving this compound.

Comparative Data on Macrophage Polarization

The following tables summarize the known effects of azithromycin, clarithromycin, and erythromycin on key markers of macrophage polarization. This data is compiled from various in vitro studies and provides a basis for understanding the potential differential effects of this compound.

Table 1: Effect of Motilides on Macrophage Surface Marker Expression

MarkerMacrophage PhenotypeAzithromycinClarithromycinErythromycin
CD86 M1↓[3]↑[4]No significant data
CD206 (Mannose Receptor) M2↑[3]No significant dataNo significant data
CCR7 M1↓[3]No significant dataNo significant data

Table 2: Effect of Motilides on Macrophage Functional Markers

MarkerMacrophage PhenotypeAzithromycinClarithromycinErythromycin
iNOS (inducible Nitric Oxide Synthase) M1↓[3][5]No significant dataNo significant data
Arginase-1 M2↑[3][6]No significant dataNo significant data
Phagocytosis General Function↑[7]↑[8]↑[8]
Chemotaxis General FunctionNo significant data↑[8]↑[8]

Table 3: Effect of Motilides on Macrophage Cytokine Production

CytokineMacrophage PhenotypeAzithromycinClarithromycinErythromycin
TNF-α (Tumor Necrosis Factor-alpha) M1↓[9]↓[9]
IL-6 (Interleukin-6) M1↓[3]No significant dataNo significant data
IL-12 (Interleukin-12) M1↓[3][10]No significant dataNo significant data
IL-10 (Interleukin-10) M2↑[3][10]No significant dataNo significant data

Signaling Pathways Modulated by Motilides

The immunomodulatory effects of motilides are underpinned by their interference with key intracellular signaling pathways that govern macrophage polarization. Azithromycin, for instance, has been shown to exert its M2-polarizing effect through the inhibition of STAT1 and NF-κB signaling pathways[6]. The inhibition of NF-κB activation has also been reported for clarithromycin.

Signaling_Pathways cluster_azithromycin Azithromycin cluster_clarithromycin Clarithromycin AZM Azithromycin STAT1 STAT1 Phosphorylation AZM->STAT1 inhibits NFkB NF-κB Activation AZM->NFkB inhibits M2_Polarization M2 Polarization (Anti-inflammatory) CAM Clarithromycin NFkB_CAM NF-κB Activation CAM->NFkB_CAM inhibits Immunomodulation General Immunomodulation

Signaling pathways modulated by Azithromycin and Clarithromycin.

Experimental Protocols

To facilitate reproducible research and direct comparison, this section outlines standardized protocols for key experiments used to assess macrophage differentiation and polarization.

In Vitro Macrophage Differentiation and Polarization

This protocol describes the generation of M1 and M2 macrophages from human peripheral blood mononuclear cells (PBMCs).

Workflow:

Macrophage_Differentiation_Workflow PBMC Isolate PBMCs from whole blood Monocytes Isolate Monocytes (e.g., by adherence) PBMC->Monocytes Differentiation Differentiate into M0 Macrophages (with M-CSF) Monocytes->Differentiation Polarization Polarize into M1 or M2 Differentiation->Polarization M1 M1 Polarization (LPS + IFN-γ) Polarization->M1 M2 M2 Polarization (IL-4 + IL-13) Polarization->M2 Analysis Analyze Markers (Flow Cytometry, ELISA, qPCR) M1->Analysis M2->Analysis

Experimental workflow for macrophage differentiation and polarization.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Monocyte Enrichment: Seed PBMCs in culture plates and allow monocytes to adhere for 2 hours. Wash away non-adherent cells.

  • Macrophage Differentiation (M0): Culture adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 50 ng/mL of M-CSF for 6-7 days to generate M0 macrophages.

  • Macrophage Polarization:

    • M1 Polarization: Treat M0 macrophages with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24-48 hours.

    • M2 Polarization: Treat M0 macrophages with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 24-48 hours.

    • Test Compound Treatment: In parallel, treat M0 macrophages with this compound or other motilides at various concentrations alongside the polarizing stimuli.

Flow Cytometry for Surface Marker Analysis

This protocol details the analysis of M1 and M2 surface markers using flow cytometry.

Methodology:

  • Cell Preparation: Harvest polarized macrophages and wash with PBS.

  • Staining: Incubate cells with fluorescently conjugated antibodies against human CD86 (M1 marker) and CD206 (M2 marker) for 30 minutes on ice.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells expressing each marker and the mean fluorescence intensity.

ELISA for Cytokine Quantification

This protocol describes the measurement of secreted cytokines in macrophage culture supernatants.

Methodology:

  • Supernatant Collection: Collect culture supernatants from polarized macrophage cultures.

  • ELISA Assay: Perform sandwich ELISA for TNF-α, IL-6, IL-12 (M1 cytokines), and IL-10 (M2 cytokine) according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each cytokine by comparing the sample absorbance to a standard curve.

Conclusion and Future Directions

The available evidence strongly suggests that different motilides exert distinct immunomodulatory effects on macrophage differentiation and polarization. Azithromycin is a potent inducer of the anti-inflammatory M2 phenotype, while clarithromycin appears to have more diverse immunomodulatory actions. The parent compound, erythromycin, also promotes macrophage differentiation.

The key takeaway for researchers is the significant lack of data on the specific effects of This compound on macrophage polarization. While it is known to promote monocyte-to-macrophage differentiation, the resulting phenotype remains to be elucidated. Future research should focus on characterizing the impact of this compound on M1/M2 marker expression, cytokine production, and the underlying signaling pathways. Such studies are crucial for determining its potential as a novel immunomodulatory agent and for providing a solid basis for a direct comparative analysis with other motilides. The experimental protocols provided in this guide offer a standardized framework for conducting these essential investigations.

References

Efficacy of Pseudoerythromycin A enol ether versus other agents in promoting monocyte differentiation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunological research and therapeutic development, the differentiation of monocytes into macrophages is a critical process for both innate and adaptive immunity. A variety of agents are utilized to induce this differentiation in vitro, each with distinct efficiencies and resulting macrophage phenotypes. This guide provides a comparative analysis of the efficacy of Pseudoerythromycin A enol ether against other commonly used agents—Macrophage Colony-Stimulating Factor (M-CSF), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Phorbol-12-myristate-13-acetate (PMA), and Vitamin D3—in promoting monocyte differentiation.

Overview of Differentiating Agents

This compound is a degradation product of the macrolide antibiotic erythromycin. While its parent compound, erythromycin, has been shown to promote the differentiation of monocytes into macrophages, specific quantitative data on the efficacy of the enol ether derivative remains an area of ongoing investigation. Studies on erythromycin indicate that it can significantly increase the number of adherent monocyte-derived macrophages and acts synergistically with M-CSF and additively with GM-CSF.[1][2]

Macrophage Colony-Stimulating Factor (M-CSF) is a key cytokine in the development and maturation of macrophages. It typically drives monocytes to differentiate into an anti-inflammatory M2-like macrophage phenotype.

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is another crucial cytokine that promotes monocyte differentiation, generally leading to a pro-inflammatory M1-like macrophage phenotype.

Phorbol-12-myristate-13-acetate (PMA) is a potent activator of protein kinase C and is widely used to induce monocyte differentiation into macrophages in cell lines such as THP-1.

Vitamin D3 , in its active form 1α,25-dihydroxyvitamin D3, is a secosteroid hormone that plays a role in calcium homeostasis and also induces monocytic differentiation.

Quantitative Comparison of Differentiation Efficacy

Direct comparative studies quantifying the efficacy of this compound against other agents are limited. However, by compiling data from various studies on the individual agents, a comparative overview can be established. The following tables summarize the typical efficacy of these agents based on the expression of key macrophage differentiation markers.

Table 1: Differentiation of Primary Human Monocytes

AgentConcentrationDurationKey Marker ExpressionReference
Erythromycin (precursor to this compound) 1-100 µg/mL7 daysIncreased CD71 expression[1]
M-CSF 40-50 ng/mL6 daysIncreased CD14, CD68, CD163[3]
GM-CSF 50 ng/mL6 daysIncreased CD86, variable CD206[4][5]
Vitamin D3 (1α,25-dihydroxyvitamin D3) 10 nM7 daysDecreased CD1a, sustained CD14[6]

Note: The data for erythromycin provides a proxy for the potential efficacy of its derivative, this compound. Direct comparative studies are needed for a conclusive assessment.

Table 2: Differentiation of THP-1 Monocytic Cell Line

AgentConcentrationDurationKey Marker ExpressionReference
PMA 20-100 ng/mL24-72 hoursIncreased CD11b and CD14[7][8][9]
Vitamin D3 (1α,25-dihydroxyvitamin D3) 100 nM48 hoursIncreased CD11b and CD14[10]
Erythromycin (precursor to this compound) Not specifiedNot specifiedAugmented differentiation[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summarized protocols for inducing monocyte differentiation with the discussed agents.

Protocol 1: Differentiation of Primary Human Monocytes with M-CSF

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using CD14 magnetic beads.

  • Cell Culture: Plate purified monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL recombinant human M-CSF.

  • Incubation: Culture the cells for 6-7 days at 37°C in a humidified 5% CO2 incubator.

  • Assessment of Differentiation: Analyze the expression of macrophage surface markers such as CD14, CD68, and CD163 using flow cytometry.

Protocol 2: Differentiation of THP-1 Cells with PMA

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at a density of 5 x 10^5 cells/mL.

  • Induction of Differentiation: Add PMA to the cell culture at a final concentration of 20-100 ng/mL.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified 5% CO2 incubator. Adherent cells are considered differentiated macrophages.

  • Assessment of Differentiation: Evaluate the expression of macrophage markers like CD11b and CD14 by flow cytometry.[7][8]

Signaling Pathways in Monocyte Differentiation

The differentiation of monocytes into macrophages is a complex process governed by intricate signaling networks.

Monocyte_Differentiation_Pathways cluster_stimuli Differentiation Stimuli cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes MCSF M-CSF MCSFR M-CSFR (c-Fms) MCSF->MCSFR GMCSF GM-CSF GMCSFR GM-CSFR GMCSF->GMCSFR PMA PMA PKC Protein Kinase C PMA->PKC VitD3 Vitamin D3 VDR Vitamin D Receptor (VDR) VitD3->VDR PseudoErythro Pseudoerythromycin A enol ether (Erythromycin) UnknownR Unknown Receptor PseudoErythro->UnknownR PI3K_AKT PI3K/Akt Pathway MCSFR->PI3K_AKT RAS_RAF_MEK_ERK Ras/Raf/MEK/ERK Pathway MCSFR->RAS_RAF_MEK_ERK GMCSFR->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway GMCSFR->JAK_STAT PKC->RAS_RAF_MEK_ERK NFkB NF-κB Pathway PKC->NFkB VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR Survival Survival & Proliferation PI3K_AKT->Survival Differentiation Differentiation RAS_RAF_MEK_ERK->Differentiation JAK_STAT->Differentiation GeneExpression Gene Expression (e.g., CD14, CD68) NFkB->GeneExpression VDR_RXR->GeneExpression

Caption: Signaling pathways in monocyte differentiation.

M-CSF binding to its receptor, c-Fms, activates the PI3K/Akt and Ras/Raf/MEK/ERK pathways, promoting survival and differentiation. GM-CSF signals through its receptor to activate the JAK/STAT and Ras/Raf/MEK/ERK pathways. PMA directly activates Protein Kinase C (PKC), which in turn can activate the ERK and NF-κB pathways. Vitamin D3 binds to the nuclear Vitamin D Receptor (VDR), which heterodimerizes with the retinoid X receptor (RXR) to regulate the transcription of target genes.[10] The precise signaling pathway for this compound and its parent compound, erythromycin, in this context is not yet fully elucidated but is an active area of research.

Experimental Workflow for Comparing Differentiation Agents

A robust experimental design is essential for a direct and fair comparison of these agents.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Monocyte_Isolation Isolate Human Monocytes (e.g., CD14+ selection) Cell_Plating Plate monocytes at uniform density Monocyte_Isolation->Cell_Plating Control Control (No agent) Cell_Plating->Control PseudoErythro Pseudoerythromycin A enol ether Cell_Plating->PseudoErythro MCSF M-CSF Cell_Plating->MCSF GMCSF GM-CSF Cell_Plating->GMCSF PMA PMA Cell_Plating->PMA VitD3 Vitamin D3 Cell_Plating->VitD3 Morphology Morphology Assessment (Adherence, Spreading) Control->Morphology Flow_Cytometry Flow Cytometry (CD14, CD68, CD11b, etc.) Control->Flow_Cytometry Functional_Assay Functional Assays (Phagocytosis, Cytokine Secretion) Control->Functional_Assay PseudoErythro->Morphology PseudoErythro->Flow_Cytometry PseudoErythro->Functional_Assay MCSF->Morphology MCSF->Flow_Cytometry MCSF->Functional_Assay GMCSF->Morphology GMCSF->Flow_Cytometry GMCSF->Functional_Assay PMA->Morphology PMA->Flow_Cytometry PMA->Functional_Assay VitD3->Morphology VitD3->Flow_Cytometry VitD3->Functional_Assay

Caption: Workflow for comparing monocyte differentiation agents.

Conclusion

For researchers selecting a differentiation agent, the choice will depend on the desired macrophage phenotype (M1-like vs. M2-like), the cell type (primary monocytes vs. cell lines), and the specific experimental goals. While M-CSF, GM-CSF, PMA, and Vitamin D3 are well-characterized and widely used, the potential immunomodulatory properties of macrolide derivatives like this compound warrant further investigation for their potential applications in research and therapeutics.

References

Benchmarking Pseudoerythromycin A enol ether as a reference standard against other impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. This guide provides a comprehensive benchmark of Pseudoerythromycin A enol ether (also known as Erythromycin Impurity F) as a reference standard against other common impurities of Erythromycin A.

This compound is a well-characterized degradation product of Erythromycin A, formed under neutral to weakly alkaline conditions.[1] Its availability as a high-purity reference standard makes it a valuable tool in the analytical chemist's arsenal for monitoring the stability and quality of erythromycin-containing products. This guide offers a comparative analysis of this compound with other significant erythromycin impurities, supported by experimental data and detailed analytical protocols.

Comparative Analysis of Erythromycin Impurities

The selection of an appropriate reference standard is critical for the accurate quantification of impurities. Ideally, a reference standard should be stable, readily available in high purity, and exhibit a response factor in the analytical system that is close to that of the analyte of interest. The following table summarizes key analytical parameters for this compound and other major impurities of Erythromycin A.

Impurity NameCommon DesignationMolecular FormulaMolecular Weight ( g/mol )Type
Erythromycin A-C37H67NO13733.93API
This compound Impurity F C37H65NO12 715.91 Degradation
Anhydroerythromycin AImpurity DC37H65NO12715.91Degradation
Erythromycin A Enol EtherImpurity EC37H65NO12715.91Degradation
Erythromycin B-C37H67NO12717.93Process
Erythromycin C-C36H65NO13719.90Process
N-Demethylerythromycin AImpurity BC36H65NO13719.90Process
Erythromycin FImpurity AC37H67NO14749.93Process
-Impurity H--Degradation
-Impurity I---
-Impurity M---

Table 1: Physicochemical Properties and Classification of Erythromycin and its Impurities.

Performance in Stability Indicating Methods

A robust stability-indicating analytical method is essential for separating the API from its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. The performance of this compound as a reference standard is benchmarked here within the context of a validated stability-indicating HPLC method.

ParameterErythromycin AThis compound (Impurity F) Other Impurities (Typical Range)
Limit of Detection (LOD) -Data not available0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) -Data not available0.03 - 0.3 µg/mL
Relative Response Factor (RRF)* 1.00Data not available0.8 - 1.5

Table 2: Analytical Performance Data for Erythromycin and its Impurities. *Relative Response Factors are method-dependent and should be determined for each specific analytical procedure. The values presented are typical ranges and may vary.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following section provides a comprehensive protocol for a stability-indicating HPLC method suitable for the analysis of erythromycin and its impurities, including this compound.

Protocol 1: Stability-Indicating HPLC Method for Erythromycin and its Impurities[2][3]

1. Chromatographic Conditions:

  • Column: Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.4% Ammonium Hydroxide in Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 65 35
    20 35 65
    25 35 65
    30 65 35

    | 35 | 65 | 35 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the erythromycin sample in the diluent to achieve a target concentration.

  • System Suitability Solution: Prepare a solution containing Erythromycin A and known impurities, including this compound, to verify the resolution and performance of the chromatographic system.

3. Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation of the erythromycin sample should be performed under various stress conditions.[2]

  • Acid Degradation: Dissolve the sample in 0.1 N HCl and incubate at 60°C.

  • Base Degradation: Dissolve the sample in 0.1 N NaOH and incubate at 60°C.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the sample solution to UV light.

Following exposure to stress conditions, samples should be neutralized (if necessary) and diluted to the appropriate concentration for HPLC analysis.

Visualizing Analytical Workflows and Degradation Pathways

Understanding the logical flow of experiments and the chemical transformations of the drug substance is crucial for effective impurity profiling. The following diagrams, generated using the DOT language, illustrate the experimental workflow for impurity analysis and the degradation pathways of Erythromycin A.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Erythromycin Sample dissolve_sample Dissolve in Diluent sample->dissolve_sample ref_std Pseudoerythromycin A enol ether RS dissolve_std Dissolve in Diluent ref_std->dissolve_std hplc HPLC System (as per Protocol 1) dissolve_sample->hplc dissolve_std->hplc data_acq Data Acquisition (215 nm) hplc->data_acq peak_int Peak Integration data_acq->peak_int quant Quantification using Reference Standard peak_int->quant report Impurity Profile Report quant->report

Experimental workflow for erythromycin impurity profiling.

degradation_pathway cluster_acid Acidic Conditions cluster_alkaline Neutral to Weakly Alkaline Conditions ery_A Erythromycin A anhydro Anhydroerythromycin A (Impurity D) ery_A->anhydro Dehydration enol_ether Erythromycin A Enol Ether (Impurity E) ery_A->enol_ether Isomerization pseudo This compound (Impurity F) ery_A->pseudo Rearrangement

Simplified degradation pathways of Erythromycin A.

References

A Comparative Guide to the Identification and Purity Assessment of Synthesized Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the confirmation of identity and determination of purity of synthesized Pseudoerythromycin A enol ether. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of this important erythromycin-related compound. This document outlines key methodologies, presents comparative data, and provides detailed experimental protocols to assist researchers in making informed decisions for their analytical needs.

Introduction to this compound Analysis

This compound is a semi-synthetic macrolide and a key degradation product of erythromycin A under neutral to weakly alkaline conditions.[1] Its accurate identification and purity assessment are crucial for stability studies of erythromycin A and for controlling impurity levels in pharmaceutical preparations. The primary analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and provides complementary information for a comprehensive characterization.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative purity data, definitive structural confirmation, or high-throughput screening.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.Purity, quantification of impurities, retention time for identification.High precision and accuracy for quantification, robust and reproducible, widely available.Co-elution of impurities can occur, requires a reference standard for definitive identification.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized molecules.Molecular weight confirmation, fragmentation pattern for structural elucidation.High sensitivity and specificity, provides molecular weight information, can be coupled with LC for complex mixture analysis.Isomeric compounds may not be distinguished by mass alone, quantification can be challenging without stable isotope-labeled standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with an external magnetic field.Detailed structural information, including connectivity of atoms and stereochemistry.Provides unambiguous structure elucidation, can identify and quantify components in a mixture without a reference standard for each.Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra can be challenging to interpret.

Experimental Protocols

Below are detailed protocols for the key analytical techniques used in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established protocols for erythromycin and its related substances and is suitable for determining the purity of this compound.[2][3][4]

Instrumentation and Conditions:

ParameterValue
HPLC System A gradient-capable HPLC system with a UV-Vis detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.02 M Potassium Phosphate Dibasic Buffer (pH adjusted to 9.0 with phosphoric acid).[2]
Mobile Phase B Acetonitrile.[2]
Gradient Elution A time-programmed gradient from a lower to a higher concentration of Mobile Phase B.
Flow Rate 1.0 mL/min.[2]
Column Temperature 70 °C.[4]
Detection Wavelength 210 nm.
Injection Volume 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in a suitable diluent (e.g., a mixture of mobile phase components).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peak corresponding to this compound by comparing its retention time with that of a reference standard.

  • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound (C₃₇H₆₅NO₁₂, MW: 715.91 g/mol ).[5][6]

Instrumentation and Conditions:

ParameterValue
Mass Spectrometer An LC-MS system (e.g., Quadrupole, Time-of-Flight, or Ion Trap).
Ionization Source Electrospray Ionization (ESI) in positive ion mode.
Mass Analysis Full scan mode to detect the protonated molecule [M+H]⁺ at approximately m/z 716.9.
Collision Energy Varied to induce fragmentation for structural information.

Expected Fragmentation:

The fragmentation of macrolides typically involves the loss of their sugar moieties. For this compound, characteristic losses would include the desosamine and cladinose sugars. Analysis of the product ion spectrum can help confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides the most detailed structural information for the definitive identification of this compound. The following provides a general protocol, with the understanding that detailed spectral interpretation requires expertise in the field. Data from the closely related Erythromycin A enol ether can be used as a reference for spectral assignment.[7][8]

Instrumentation and Conditions:

ParameterValue
NMR Spectrometer A high-field NMR spectrometer (e.g., 400 MHz or higher).
Solvent Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
Experiments ¹H NMR, ¹³C NMR, and 2D experiments such as COSY, HSQC, and HMBC.

Sample Preparation:

  • Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

Data Analysis:

  • Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.

  • Use 2D NMR data to confirm the connectivity between protons and carbons, verifying the enol ether structure and the arrangement of the sugar moieties.

Experimental Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the comprehensive analysis of synthesized this compound.

G Figure 1. Analytical Workflow for this compound cluster_0 Synthesis & Purification cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Final Characterization Synthesis Synthesized Product MS Mass Spectrometry (MS) Confirm Molecular Weight Synthesis->MS NMR NMR Spectroscopy Elucidate Structure Synthesis->NMR HPLC HPLC Determine Purity & Quantify Impurities Synthesis->HPLC Report Comprehensive Report Identity, Purity, and Structure MS->Report NMR->Report HPLC->Report

Caption: Analytical Workflow for this compound.

This workflow demonstrates the complementary nature of the analytical techniques. MS and NMR are primarily used for the initial confirmation of the molecule's identity and structure, while HPLC is the gold standard for quantifying its purity.

Signaling Pathway of Analysis Logic

The decision-making process for choosing and interpreting the analytical data can be visualized as follows.

G Figure 2. Decision Pathway for Analysis Start Analyze Synthesized Product Check_MW Correct Molecular Weight by MS? Start->Check_MW Check_Structure Correct Structure by NMR? Check_MW->Check_Structure Yes Fail_MW Identity Incorrect (Molecular Weight) Check_MW->Fail_MW No Check_Purity Purity ≥ 95% by HPLC? Check_Structure->Check_Purity Yes Fail_Structure Identity Incorrect (Structure) Check_Structure->Fail_Structure No Pass Product Confirmed Check_Purity->Pass Yes Fail_Purity Purity Insufficient Check_Purity->Fail_Purity No

Caption: Decision Pathway for Analysis.

This diagram illustrates the sequential logic in confirming the identity and purity of the synthesized compound. A failure at any step necessitates further investigation or re-synthesis.

References

Inter-laboratory comparison of Pseudoerythromycin A enol ether analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pseudoerythromycin A enol ether is an important analytical standard in stability studies of erythromycin A.[1] Its accurate quantification is crucial for ensuring the quality and safety of pharmaceutical products. The primary analytical techniques employed for its analysis are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods used for the analysis of erythromycin and its impurities, including this compound. These values are representative of what can be expected from well-validated methods.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) >0.999>0.99
Accuracy (% Recovery) 98-102%88-104%[2]
Precision (% RSD) <2%<8%[2]
Limit of Detection (LOD) ng levelpg to fg level
Limit of Quantification (LOQ) ng levelpg to fg level

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the analysis of erythromycin-related compounds.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of erythromycin and its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as an XTerra RP18, is commonly used.[3]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile, isopropanol, ammonium acetate buffer, and water is often employed.[3]

  • Detection: UV detection is typically performed at 215 nm.[4]

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, such as a mixture of acetonitrile and mobile phase, and then filtered before injection.[4]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of trace levels of impurities.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.[2]

  • Mass Analysis: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity.[2]

  • Sample Preparation: Sample preparation may involve solid-phase extraction (SPE) or a "dilute-and-shoot" approach depending on the matrix complexity. A QuEChERS-based extraction has been shown to be effective for complex matrices like chicken tissues and eggs.[2]

Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison study, which would be the gold standard for assessing method reproducibility.

cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Data Analysis & Reporting Phase A Define Study Scope & Objectives B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Laboratories Analyze Samples Using a Standardized Protocol C->D E Collect & Statistically Analyze Data (e.g., ANOVA) D->E F Assess Method Reproducibility & Repeatability E->F G Publish Comparison Guide F->G

Figure 1: Generalized workflow for an inter-laboratory comparison study.

Analytical Workflow for this compound

This diagram outlines a typical analytical workflow for the quantification of this compound.

cluster_0 Sample Handling cluster_1 Analytical Measurement cluster_2 Data Processing & Interpretation A Sample Collection & Storage B Sample Preparation (e.g., Extraction, Dilution) A->B C Chromatographic Separation (HPLC/UHPLC) B->C D Detection (UV or MS/MS) C->D E Peak Integration & Quantification D->E F Data Review & Reporting E->F

References

Relative stability of Pseudoerythromycin A enol ether compared to erythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Relative Stability of Pseudoerythromycin A Enol Ether and Erythromycin A

For researchers, scientists, and drug development professionals, understanding the stability of erythromycin A and its derivatives is crucial for formulation development and ensuring therapeutic efficacy. This guide provides a detailed comparison of the stability of this compound and its parent compound, Erythromycin A, supported by experimental data and methodologies.

Introduction to Stability Profiles

Erythromycin A is a macrolide antibiotic known for its instability, particularly in acidic environments such as the stomach.[1][2] This instability leads to the formation of inactive degradation products, which can compromise its bioavailability and therapeutic effectiveness.[3][4] this compound is one of the degradation products of Erythromycin A.[5] However, its formation occurs under neutral to weakly alkaline conditions, contrasting with the acid-catalyzed degradation of Erythromycin A.[3][5]

Comparative Stability Analysis

The primary factor governing the degradation of Erythromycin A and the formation of this compound is pH. Erythromycin A is highly susceptible to degradation in acidic solutions, while this compound is formed through a rearrangement reaction in neutral to alkaline solutions.[3][5]

Acidic Degradation of Erythromycin A

Under acidic conditions, Erythromycin A undergoes a rapid intramolecular cyclization to form the inactive spiroketal derivative, anhydroerythromycin A.[3][6] This degradation pathway is a significant challenge in the oral delivery of Erythromycin A.[4][7]

Formation and Stability of this compound

This compound is formed from Erythromycin A via a complex internal rearrangement in neutral to weakly alkaline environments.[5] This process involves the formation of an internal enol ether between the C6-hydroxyl group and the C9-ketone, along with a translactonization from a 14-membered to an 11-membered macrolide ring.[5]

Quantitative Stability Data

Direct quantitative comparison of the stability of this compound and Erythromycin A under identical acidic conditions is not extensively reported, as they are predominantly formed and exist under different pH regimes. However, the stability of Erythromycin A in acidic media has been quantified.

Table 1: Acid Stability of Erythromycin A and its Derivatives

CompoundpHTemperature (°C)Half-life (t½)Reference
Erythromycin A2.0373.7 seconds[6]
Azithromycin2.03720.1 minutes[6]
Clarithromycin1.39Not Specified17 minutes[8]

Degradation Pathways

The degradation pathways of Erythromycin A are highly dependent on the pH of the environment.

Acid-Catalyzed Degradation of Erythromycin A

In acidic solution, Erythromycin A is in equilibrium with its enol ether and degrades to anhydroerythromycin A.[1][2] However, some studies suggest this accepted model may be incorrect and that the enol ether and an anhydride form are in equilibrium with the parent Erythromycin A, with the slow loss of the cladinose sugar being the actual degradation pathway.[1][2]

Erythromycin A Acid Degradation ErythromycinA Erythromycin A ErythromycinA_enol_ether Erythromycin A Enol Ether ErythromycinA->ErythromycinA_enol_ether Equilibrium AnhydroerythromycinA Anhydroerythromycin A (Inactive) ErythromycinA->AnhydroerythromycinA Degradation

Caption: Acidic degradation pathway of Erythromycin A.

Formation of this compound

Under neutral to alkaline conditions, Erythromycin A undergoes an intramolecular rearrangement to form this compound.

This compound Formation ErythromycinA Erythromycin A PseudoerythromycinA_enol_ether This compound ErythromycinA->PseudoerythromycinA_enol_ether Intramolecular Rearrangement (Neutral to Alkaline pH)

Caption: Formation of this compound.

Experimental Protocols

The stability of Erythromycin A and its degradation products is typically assessed using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Stability Testing

A common method for quantifying Erythromycin A and its degradation products is reversed-phase HPLC with UV detection.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile, methanol, buffer (e.g., ammonium acetate), and water.

  • Detection: UV spectrophotometer at a wavelength of approximately 215 nm.

  • Procedure:

    • Prepare solutions of Erythromycin A in buffers of varying pH.

    • Incubate the solutions at a controlled temperature.

    • At specified time intervals, withdraw aliquots and quench the degradation by neutralizing the pH or cooling.

    • Inject the samples into the HPLC system.

    • Quantify the peak areas of Erythromycin A and its degradation products to determine the rate of degradation and half-life.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for identifying the structure of degradation products.

  • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the isolated degradation product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Analysis: The correlation signals in the 2D spectra are used to piece together the chemical structure of the molecule, confirming the identity of degradation products like anhydroerythromycin A and this compound.[9]

Conclusion

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Pseudoerythromycin A enol ether (CAS No. 105882-69-7), a crucial analytical standard and degradation product of erythromycin. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, stringent safety protocols must be followed. The chemical, physical, and toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is the first step in safe handling. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[2][3]

PPE CategorySpecificationRationale
Hand Protection Powder-free nitrile or neoprene gloves, double-gloving recommended.[2][4][5]Prevents skin contact and absorption.[2] Double gloving provides an additional barrier.
Eye and Face Protection Safety goggles with side-shields or a full-face shield.[1][5][6]Protects against splashes and airborne particles.[2]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[2]Minimizes inhalation of dust or aerosols.[2]
Body Protection A disposable, polyethylene-coated polypropylene gown with a solid front, long sleeves, and tight-fitting elastic cuffs.[1][5]Provides a barrier against spills and contamination.[5]
Foot Protection Disposable, skid-resistant shoe covers worn over laboratory-appropriate footwear.[4][6]Prevents the spread of contamination outside the work area.[2]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Prepare work area in a well-ventilated space (e.g., fume hood) A->B C Assemble all necessary equipment and reagents B->C D Carefully weigh or measure the required amount of this compound C->D E Perform experimental procedures D->E F Decontaminate surfaces and equipment with alcohol E->F G Segregate and label all waste F->G H Dispose of waste according to institutional and local regulations G->H I Doff PPE in the correct order H->I

Standard Operating Procedure for Handling this compound

Detailed Methodologies

Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a tightly sealed container in a locked, well-ventilated area at -20°C.[1]

Spill Management: In the event of a spill, evacuate personnel from the immediate area.[1] Wearing full PPE, cover the spill with an absorbent, inert material such as diatomite or a universal binder.[1] Collect the absorbed material into a sealed container for disposal. Decontaminate the spill area and all equipment by scrubbing with alcohol.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Waste Treatment:

  • Product: Dispose of the substance in accordance with federal, state, and local regulations.[1]

  • Contaminated Packaging: Conduct recycling or disposal of contaminated packaging in line with prevailing regulations.[1]

The following flowchart details the decision-making process for the proper disposal of waste generated from handling this compound.

A Waste Generated (Solid or Liquid) B Is the waste contaminated with this compound? A->B C Dispose of as non-hazardous waste B->C No D Collect in a designated, sealed, and labeled hazardous waste container B->D Yes E Store in a secure, designated hazardous waste accumulation area D->E F Arrange for pickup and disposal by a licensed hazardous waste contractor E->F

Waste Disposal Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.